molecular formula C18H28O B022324 15,16-Dinor-8(17),11-labdadien-13-one

15,16-Dinor-8(17),11-labdadien-13-one

Numéro de catalogue: B022324
Poids moléculaire: 260.4 g/mol
Clé InChI: GWLGWWOKIBLQJF-YGUYEABBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

15,16-Dinor-8(17),11-labdadien-13-one ( 76497-69-3) is a labdane-type diterpenoid with a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . This compound is a natural product that has been isolated from the aerial parts of plant species such as Hedychium coronarium . Researchers studying natural products and phytochemistry are interested in this compound as a constituent of traditional medicinal plants. The compound is provided as a solid powder or crystal that is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . For optimal long-term stability, it is recommended to store the compound desiccated at -20°C . This product is intended for research and laboratory use only. It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent.

Propriétés

IUPAC Name

(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLGWWOKIBLQJF-YGUYEABBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Dinor-8(17),11-labdadien-13-one, also known as (E)-15,16-bisnorlabda-8(17),11-dien-13-one, is a labdane-type diterpenoid.[1][2] This class of natural products is characterized by a bicyclic diterpene core structure. This molecule has been isolated from various plant species, including Alpinia formosana, Curcuma mangga, and notably from the aerial parts of Hedychium coronarium (white ginger lily), a plant belonging to the Zingiberaceae family.[3][4] Labdane (B1241275) diterpenoids from Hedychium coronarium are recognized for their potential cytotoxic and anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.[3]

Chemical and Physical Properties

This compound is a molecule with a complex stereochemistry and specific physical properties that are critical for its isolation, characterization, and biological activity. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₈H₂₈O[2]
Molecular Weight 260.41 g/mol [2]
CAS Number 76497-69-3[2]
IUPAC Name (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one[4]
Appearance Not explicitly reported, likely a colorless oil or solid.
Solubility Expected to be soluble in organic solvents like hexane, chloroform, and ethyl acetate.

Biological Activity

Research into the biological effects of compounds isolated from Hedychium coronarium has revealed significant cytotoxic and anti-inflammatory potential. While specific quantitative data for this compound is limited in publicly available literature, the activity of co-isolated compounds provides strong rationale for its investigation.

Cytotoxic Activity

In a 2017 study by Chen et al., several labdane-type diterpenoids were isolated from Hedychium coronarium, including this compound.[3] While the cytotoxic properties of this specific compound were part of the study, the publicly available abstract highlights the activity of a newly discovered compound from the same extract, hedychiumin.[3][5] The cytotoxic activity of this closely related compound is presented below.

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Assay MethodSource
HedychiuminP388D14.74~14.3Not Specified[3][5]

Note: The molecular weight of Hedychiumin (C₂₀H₂₈O₃) is approximately 332.47 g/mol .

Anti-inflammatory Activity (Proposed)

The anti-inflammatory activity of this compound has not been explicitly detailed. However, a closely related and well-studied labdane diterpene from Hedychium coronarium, Coronarin D, exhibits potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[6][7][8] This provides a strong hypothetical basis for the mechanism of action of this compound.

Mechanism of Action (Proposed): Inhibition of the NF-κB Signaling Pathway

Based on the established mechanism of the related compound Coronarin D, it is proposed that this compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor (TNF), the IκB kinase (IKK) complex is activated.[9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization sequence on the p65/p50 dimer, allowing it to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation.[9]

Coronarin D has been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[7][8] This action effectively traps the NF-κB dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes. It is hypothesized that this compound shares this mechanism of action.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50_active p65/p50 (Active) IkBa_p65_p50->p65_p50_active Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Nuclear Translocation TargetCompound This compound (Proposed Action) TargetCompound->IKK Inhibition DNA κB DNA Site p65_p50_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines

Figure 1: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections outline the methodologies for the isolation and biological evaluation of labdane diterpenoids from Hedychium coronarium, based on published literature.

Isolation and Purification of this compound

The following is a general protocol based on the methods described for the isolation of labdane diterpenoids from H. coronarium.[3][10]

Workflow for Isolation

Isolation_Workflow start Dried Aerial Parts of Hedychium coronarium extraction Methanol (B129727) (MeOH) Extraction (at room temperature) start->extraction concentration Concentration in vacuo extraction->concentration partition Partition between Ethyl Acetate (EtOAc) and H₂O concentration->partition hexane_fraction Hexane Fraction (from further partitioning or initial extraction) partition->hexane_fraction Leads to column_chroma Silica (B1680970) Gel Column Chromatography hexane_fraction->column_chroma gradient Gradient Elution (n-hexane / EtOAc) column_chroma->gradient fractions Collection of Fractions gradient->fractions hplc Preparative HPLC (Normal or Reverse Phase) fractions->hplc Further purification pure_compound Pure this compound hplc->pure_compound

Figure 2: General workflow for the isolation of the target compound.

  • Plant Material: The aerial parts of Hedychium coronarium are collected, identified, and air-dried.

  • Extraction: The dried plant material is ground into a powder and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting fractions are concentrated. The target compound is typically found in the less polar fractions, such as the n-hexane soluble part.[3]

  • Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel.

  • Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with pure n-hexane and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., P388D1, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

NF-κB Activation Assay (Western Blot for IκBα Degradation)

This protocol, based on studies of Coronarin D, can be used to determine if this compound inhibits the NF-κB pathway.[8]

  • Cell Culture and Treatment: A suitable cell line (e.g., KBM-5 human myeloid cells) is cultured. Cells are pre-incubated with various concentrations of this compound for a designated time (e.g., 8 hours).

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent like TNF (0.1 nmol/L) for a short period (e.g., 15 minutes) to induce NF-κB activation.

  • Protein Extraction: Cytoplasmic protein extracts are prepared from the cell pellets using a lysis buffer.

  • Protein Quantification: The protein concentration of the extracts is determined using a standard method (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IκBα. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band in stimulated cells compared to unstimulated cells indicates its degradation. The presence of the IκBα band in cells pre-treated with the test compound, even after stimulation, would indicate inhibition of IκBα degradation.

Conclusion and Future Directions

This compound is a labdane-type diterpenoid with a chemical profile that suggests potential for biological activity. Based on the cytotoxic effects of co-isolated compounds and the well-defined anti-inflammatory mechanism of the related molecule Coronarin D, this compound represents a promising candidate for further pharmacological investigation.

Future research should focus on:

  • Definitive Cytotoxicity Screening: Obtaining specific IC₅₀ values for this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Confirmation: Directly testing the hypothesis that this compound inhibits the NF-κB pathway using assays for IKK activity, IκBα phosphorylation, and p65 nuclear translocation.

  • In Vivo Efficacy: Evaluating the anti-inflammatory and anti-tumor effects in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features required for its biological activity, potentially leading to the development of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the labdane (B1241275) diterpene, 15,16-Dinor-8(17),11-labdadien-13-one. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrences

This compound is a naturally occurring diterpenoid that has been identified in several plant species, primarily within the Zingiberaceae family. The known botanical sources of this compound are:

  • Alpinia formosana : A plant species native to Taiwan.

  • Curcuma mangga : Also known as mango ginger, this plant is cultivated in Southeast Asia for its aromatic rhizomes.

  • Hedychium coronarium : Commonly known as white ginger lily, this species is native to the Himalayas and is now widely cultivated as an ornamental and medicinal plant.[1][2] A closely related compound, (E)-15,16-bisnorlabda-8(17),11-dien-13-one, has been isolated from the rhizomes of the related species Hedychium ellipticum.[1]

Quantitative Data on Natural Abundance

Quantitative data regarding the yield of this compound from its natural sources is limited in the currently available scientific literature. However, to provide a relevant quantitative perspective, the table below includes the yield of a structurally similar labdane diterpene, (E)-labda-8(17),12-diene-15,16-dial, isolated from a related plant species. This data can serve as a preliminary benchmark for estimating potential yields of the target compound.

CompoundNatural SourcePlant PartYield (% of dry weight)Reference
(E)-labda-8(17),12-diene-15,16-dialCurcuma amadaRhizomes1.7%[3]

Biosynthesis of Labdane Diterpenes

The biosynthesis of labdane diterpenes, including this compound, originates from the general terpenoid pathway. The process begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic bicyclic labdane skeleton. This initial cyclization is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Subsequent enzymatic modifications, such as oxidation, reduction, and isomerization, lead to the vast diversity of labdane diterpenoids found in nature.

Labdane Diterpene Biosynthesis General Biosynthetic Pathway of Labdane Diterpenes GGPP Geranylgeranyl Pyrophosphate (GGPP) Labdadienyl_PP Labdadienyl/Copalyl Diphosphate GGPP->Labdadienyl_PP diTPS (Class II) Labdane_Skeleton Initial Labdane Skeleton Labdadienyl_PP->Labdane_Skeleton diTPS (Class I) Modified_Labdanes Modified Labdane Diterpenes Labdane_Skeleton->Modified_Labdanes Tailoring Enzymes (P450s, etc.) Target_Compound This compound Modified_Labdanes->Target_Compound

A simplified diagram of the biosynthetic pathway leading to labdane diterpenes.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and characterization of this compound from plant material, based on established methods for labdane diterpenes from the Zingiberaceae family.

Extraction
  • Plant Material Preparation : Collect fresh rhizomes of Hedychium coronarium (or other source material). Clean the rhizomes to remove any soil and debris. The rhizomes can be either air-dried at room temperature or used fresh.

  • Grinding : Grind the plant material into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification
  • Solvent Partitioning : Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to fractionate the extract based on the polarity of its constituents.

  • Column Chromatography : The fraction containing the target compound (typically the less polar fraction) is then subjected to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing the compound of interest.

  • Further Purification : Pool the fractions containing the target compound and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Characterization
  • Spectroscopic Analysis : Elucidate the structure of the isolated compound using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) : Acquire 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS) : Use techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.

  • Comparison with Literature Data : Compare the obtained spectroscopic data with published data for this compound to confirm its identity.

Experimental_Workflow Isolation and Identification Workflow Plant_Material Plant Material (e.g., Hedychium coronarium rhizomes) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

A flowchart outlining the experimental workflow for isolating the target compound.

References

The Biological Activity of Labdane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of bicyclic natural products derived from four isoprene (B109036) units.[1] Predominantly found in higher plants, particularly in the Lamiaceae, Asteraceae, and Zingiberaceae families, they are also present in fungi, marine organisms, and insects.[1] For centuries, plants containing these compounds have been staples in traditional medicine, and modern scientific investigation has begun to validate their therapeutic potential. Labdane (B1241275) diterpenoids exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, making them a significant area of interest for drug discovery and development.[1]

This technical guide provides a comprehensive overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for assessing these activities, and visualizes the underlying molecular mechanisms and experimental workflows to aid researchers in this field.

Anticancer Activity

A substantial body of research highlights the cytotoxic and cytostatic effects of labdane diterpenoids against a variety of human cancer cell lines.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of key signaling pathways.[2]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity (IC50 values) of selected labdane diterpenoids against various cancer cell lines.

Labdane DiterpenoidCancer Cell LineIC50 (µM)Reference
Andrographolide (B1667393)HCT-116 (Colon)3.82[3]
HT-29 (Colon)>100[3]
MCF-7 (Breast)4.86[3]
H69PR (Lung)3.66[3]
SclareolHCT116 (Colon)~100[4]
MCF-7 (Breast)11.06[4]
H1688 (Lung)42.14[4][5]
H146 (Lung)69.96[4][5]
Coronarin DHeLa (Cervical)9.12[6]
13S-nepetaefolinHCC70 (Breast)24.65
Chlorolabdan BK562 (Leukemia)1.2[7]
Raji (Lymphoma)3.5[7]
U937 (Lymphoma)2.3[7]
Epoxylabdane AK562 (Leukemia)22.5[7]
Raji (Lymphoma)15.6[7]
U937 (Lymphoma)18.2[7]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the labdane diterpenoid in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the compound.

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Labdane Diterpenoids B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
Signaling Pathways in Anticancer Activity

Labdane diterpenoids exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Andrographolide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][9][10]

G cluster_pathway Inhibition of PI3K/Akt Pathway by Andrographolide GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->Akt inhibits

Andrographolide inhibits the pro-survival PI3K/Akt pathway.

Apoptosis Induction by Sclareol: Sclareol is another labdane diterpenoid that has been demonstrated to induce apoptosis in various cancer cell lines.[2][4][5][8][11][12] Its mechanism involves the activation of caspases and modulation of the mitochondrial membrane potential.[4][11]

G cluster_pathway Sclareol-Induced Apoptosis Sclareol Sclareol Mito Mitochondrial Membrane Potential Depolarization Sclareol->Mito Casp8 Caspase-8 Sclareol->Casp8 activates Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Sclareol triggers both intrinsic and extrinsic apoptosis pathways.

Anti-inflammatory Activity

Labdane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[13]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory effects (IC50 values) of selected labdane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Labdane DiterpenoidCell LineIC50 (µM)Reference
AndrographolideRAW 264.75.6[14]
Coronarin DRAW 264.7~5[15]
Lagopsin ABV-214.92[16]
Lagopsin CBV-234.9[16]
15-epi-Lagopsin CBV-225.7[16]
Leucophyllin ABV-214.9[16]
Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Methodology:

  • Cell Culture and Stimulation:

    • Seed macrophages (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat cells with various concentrations of the labdane diterpenoid for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Supernatant Collection:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

G cluster_workflow Griess Assay Workflow A Seed Macrophages B Pre-treat with Labdane Diterpenoids A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Incubate 10 min F->G H Add Griess Reagent B G->H I Incubate 10 min H->I J Measure Absorbance at 540nm I->J K Calculate NO Concentration J->K

Griess Assay Experimental Workflow
Signaling Pathways in Anti-inflammatory Activity

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Several labdane diterpenoids, including andrographolide and coronarin D, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][16][17] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[15]

G cluster_pathway Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Labdane Labdane Diterpenoids Labdane->IKK inhibits

Labdane diterpenoids inhibit inflammation by blocking IKK.

Antimicrobial Activity

Labdane diterpenoids have also been recognized for their activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.

Labdane DiterpenoidMicroorganismMIC (µg/mL)Reference
6α-malonyloxymanoyl oxideStaphylococcus aureus7-20[18]
Bacillus cereus7-20[18]
Bacillus subtilis7-20[18]
Micrococcus luteus7-20[18]
Chlorolabdan BStaphylococcus aureus4[1][7]
Bacillus subtilis8[1][7]
Micrococcus luteus4[1][7]
Graminifolin ACurtobacterium flaccumfaciens67-533[19]
Clavibacter michiganensis67-533[19]
Graminifolin BCurtobacterium flaccumfaciens67-533[19]
Clavibacter michiganensis67-533[19]
Graminifolin CCurtobacterium flaccumfaciens67-533[19]
Clavibacter michiganensis67-533[19]
Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_workflow Broth Microdilution Assay Workflow A Prepare Serial Dilutions of Labdane Diterpenoid C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate 18-24h C->D E Visually Assess for Growth D->E F Determine MIC E->F

Broth Microdilution Experimental Workflow

Conclusion

Labdane diterpenoids represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their ability to modulate key cellular signaling pathways, underscores their importance in drug discovery and development. This technical guide has provided a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Further research into the structure-activity relationships, specific molecular targets, and in vivo efficacy of these promising compounds is warranted to fully realize their therapeutic potential.

References

Physical and chemical properties of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the labdane (B1241275) diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one. This document consolidates available data on its characteristics, outlines general experimental protocols for its isolation, and explores its potential mechanism of action as an anti-inflammatory agent.

Core Physical and Chemical Properties

This compound is a natural product found in various plant species, including those of the Alpinia and Curcuma genera.[1][2] Its chemical structure is characterized by a dinor-labdane backbone, featuring a ketone group at position 13.[3] The absence of polar functional groups in its structure contributes to a lower solubility in aqueous solutions.[4]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₈H₂₈O[1][2][5][6][7]
Molecular Weight 260.41 g/mol [1][2][5][6][7]
CAS Number 76497-69-3[1][2][6][7]
Predicted Relative Density 0.94 g/cm³[4]
Solubility Low aqueous solubility[4]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction of labdane diterpenoids from plant sources, such as Hedychium species, can be adapted.

General Isolation Protocol:
  • Extraction:

    • Air-dried and powdered rhizomes of the source plant are subjected to successive extraction with solvents of increasing polarity.

    • A common starting point is Soxhlet extraction with a non-polar solvent like n-hexane.[8] This is followed by extraction with more polar solvents such as dichloromethane (B109758) or ethanol (B145695) to isolate a broader range of compounds.

  • Chromatographic Separation:

    • The crude extract obtained is then subjected to column chromatography for separation.

    • Silica gel is a commonly used stationary phase.

    • Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification and Identification:

    • Fractions containing the target compound, as identified by TLC, are pooled and may require further purification steps, such as preparative TLC or recrystallization.

    • The structure of the purified compound is then elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]

Biological Activity and Signaling Pathways

Labdane diterpenoids, as a class of compounds, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][10] The primary mechanism underlying the anti-inflammatory properties of many labdane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

It is hypothesized that this compound, like other related labdane diterpenoids, exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This inhibition leads to the downregulation of iNOS and COX-2 expression, resulting in a decrease in the production of the inflammatory mediators nitric oxide (NO) and prostaglandins.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.

anti_inflammatory_pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IκB Kinase (IKK) TLR4->IKK Activates IkB Inhibitor of NF-κB (IκB) IKK->IkB Phosphorylates NFkB Nuclear Factor-κB (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound This compound Compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Proposed anti-inflammatory mechanism of this compound.

References

An In-depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76497-69-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the labdane-type diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one, a natural compound isolated from Hedychium coronarium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a diterpenoid characterized by a dinor-labdane skeleton. Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₂₈O[1][2]
Molecular Weight 260.42 g/mol [1][2]
IUPAC Name (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]but-3-en-2-one[1]
Appearance Not explicitly reported, likely a colorless oil or crystalline solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform.

Spectroscopic Data: Spectroscopic data, including ¹³C NMR and Mass Spectrometry (GC-MS), are available in public databases, which can be used for the identification and characterization of this compound.[1][3][4][5][6][7][8]

Biological Activities and Quantitative Data

Labdane-type diterpenoids isolated from Hedychium coronarium, including compounds structurally similar to this compound, have demonstrated a range of biological activities. The primary activities of interest are cytotoxicity against cancer cell lines, antimicrobial effects, and anti-inflammatory properties.

Cytotoxic Activity

Table 1: Cytotoxicity of Labdane (B1241275) Diterpenes from Hedychium coronarium

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coronarin KA-549 (Lung)13.49[11]
7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dialHeLa (Cervical)Inactive[9]
A structurally related labdane diterpeneMDA-MB-231 (Breast)7.71[9]
Isocoronarin DVarious cancer cell lines< 4 µg/mL[10]
Antimicrobial Activity

Coronarin D, a closely related labdane diterpene, has shown activity against Gram-positive bacteria.[14] This suggests that this compound may possess similar properties.

Table 2: Antimicrobial Activity of Coronarin D

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus12.525
Staphylococcus epidermidis12.525
Anti-inflammatory Activity

Labdane-type diterpenoids from Hedychium coronarium have been shown to inhibit inflammatory responses in human neutrophils.[15][16]

Table 3: Anti-inflammatory Activity of Labdane Diterpenes from Hedychium coronarium

CompoundAssayIC₅₀ (µg/mL)Reference
7β-hydroxycalcaratarin ASuperoxide anion generation≤ 4.52[15][16]
Calcaratarin ASuperoxide anion generation≤ 4.52[15][16]
Coronarin ASuperoxide anion generation≤ 4.52[15][16]
Hedycaryl acetate (B1210297)Superoxide anion generation≤ 4.52[15][16]
7β-hydroxycalcaratarin AElastase release≤ 6.17[15][16]
(E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dialElastase release≤ 6.17[15][16]
Calcaratarin AElastase release≤ 6.17[15][16]
Coronarin AElastase release≤ 6.17[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Isolation from Hedychium coronarium

A general procedure for the isolation of labdane-type diterpenes from the rhizomes of Hedychium coronarium is as follows:

G cluster_0 Extraction and Isolation Workflow A Air-dried and powdered rhizomes of Hedychium coronarium B Extraction with dichloromethane (B109758) at room temperature A->B C Concentration of the extract under reduced pressure B->C D Crude Dichloromethane Extract C->D E Column Chromatography (Silica Gel) D->E F Elution with n-hexane-ethyl acetate gradient E->F G Collection of fractions F->G H Further purification of fractions by preparative TLC or HPLC G->H I Isolated this compound H->I

Caption: General workflow for the isolation of this compound.

  • Plant Material and Extraction: Air-dried and powdered rhizomes of Hedychium coronarium are extracted with dichloromethane by maceration at room temperature.[17]

  • Concentration: The solvent is removed under reduced pressure to yield the crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

G cluster_1 MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept below 0.5%) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

G cluster_2 Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the compound in a 96-well plate B Add a standardized inoculum of the test microorganism to each well A->B C Include positive (no compound) and negative (no inoculum) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action: Induction of Apoptosis via MAPK Signaling Pathway

Based on studies of structurally related labdane diterpenes such as coronarin D, a plausible mechanism of action for the cytotoxic effects of this compound is the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

G cluster_3 Putative Apoptotic Signaling Pathway A This compound B Cellular Stress A->B C Activation of MAPK Pathway (e.g., JNK, p38) B->C D Modulation of Bcl-2 Family Proteins (e.g., increased Bax, decreased Bcl-2) C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of Effector Caspases (e.g., Caspase-3) H->I J Cleavage of Cellular Substrates I->J K Apoptosis J->K

Caption: A putative signaling pathway for apoptosis induction.

This proposed pathway suggests that the compound induces cellular stress, leading to the activation of key kinases in the MAPK pathway, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. This, in turn, modulates the expression of Bcl-2 family proteins, promoting a pro-apoptotic state. The subsequent permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c, triggering the caspase cascade and ultimately resulting in programmed cell death.

Conclusion and Future Directions

This compound, a labdane-type diterpenoid from Hedychium coronarium, belongs to a class of natural products with demonstrated cytotoxic, antimicrobial, and anti-inflammatory potential. This technical guide consolidates the available information on this compound, providing a foundation for further research and development.

Future studies should focus on:

  • Definitive Biological Profiling: Determining the specific IC₅₀ and MIC values for this compound against a broad panel of cancer cell lines and microbial strains.

  • Mechanism of Action Elucidation: Validating the proposed involvement of the MAPK signaling pathway in its cytotoxic effects and identifying its specific molecular targets.

  • Synthesis and Analogue Development: Establishing an efficient synthetic route to enable the preparation of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.

The information presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics, warranting its continued investigation by the scientific community.

References

The Biosynthesis of 15,16-Dinor-8(17),11-labdadien-13-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-related diterpenoid, a class of natural products known for their diverse and potent biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the likely involvement of diterpene synthases and cytochrome P450 monooxygenases. This guide also includes generalized experimental protocols for the characterization of such pathways and presents a framework for the quantitative analysis of its biosynthesis.

Introduction to Labdane-Related Diterpenoids

Labdane-related diterpenoids (LRDs) are a large and structurally diverse family of natural products derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][2] They are characterized by a bicyclic decalin core structure and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The biosynthesis of LRDs is a multi-step process involving a conserved set of enzymes that first construct the characteristic labdane (B1241275) skeleton, which is then further modified by a suite of tailoring enzymes to generate the vast chemical diversity observed in nature.[4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Formation of the Labdane Skeleton: The pathway initiates with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) or the mevalonate (B85504) (MVA) pathway. GGPP is then cyclized by a Class II diterpene synthase (diTPS), specifically a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP).[2] Subsequently, a Class I diTPS, a kaurene synthase-like (KSL) enzyme, acts on (+)-CPP to generate a labdadienyl diphosphate intermediate, which upon loss of the diphosphate group, forms a stable labdadiene scaffold.[5]

  • Oxidative Modification of the Side Chain: The key structural feature of this compound is the "dinor" side chain, indicating the loss of two carbon atoms. This is hypothesized to occur through oxidative cleavage of the C13-C14 bond of a labdadiene precursor with a full C6 side chain. This type of carbon-carbon bond cleavage is often catalyzed by cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes can introduce oxygen atoms into the terpene backbone, leading to rearrangements and bond scissions.[8]

  • Formation of the Final Product: Following the oxidative cleavage, further enzymatic modifications, such as oxidation at C13, would lead to the formation of the ketone functional group, resulting in the final product, this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_0 Upstream Pathway cluster_1 Side Chain Modification cluster_2 Final Product Formation GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (CPS) Labdadiene_Intermediate Labdadiene Intermediate CPP->Labdadiene_Intermediate Class I diTPS (KSL) Oxidized_Intermediate Oxidized Labdadiene Intermediate Labdadiene_Intermediate->Oxidized_Intermediate Cytochrome P450 (Oxidative Cleavage) Final_Product This compound Oxidized_Intermediate->Final_Product Further Oxidation

Proposed biosynthetic pathway of this compound.

Quantitative Data

While the precise biosynthetic pathway of this compound is yet to be fully elucidated, quantitative analysis of related labdane diterpenoid biosynthetic pathways provides valuable insights. The following table illustrates the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.

EnzymeSubstrateProductKcat (s⁻¹)Km (µM)Product Titer (mg/L)Reference
To be determinedGGPP(+)-CPPData not availableData not availableData not available
To be determined(+)-CPPLabdadiene IntermediateData not availableData not availableData not available
To be determinedLabdadiene IntermediateOxidized IntermediateData not availableData not availableData not available
To be determinedOxidized IntermediateThis compoundData not availableData not availableData not available

Note: Specific quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. The table serves as a template for future research.

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a combination of genetic and biochemical approaches. Below are generalized protocols for key experiments.

Heterologous Expression and Functional Characterization of Diterpene Synthases

This protocol describes the expression of candidate diTPS genes in a microbial host to determine their enzymatic function.

Experimental Workflow for diTPS Characterization cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Assay & Product Analysis Identify_diTPS Identify candidate diTPS genes (e.g., from Alpinia or Curcuma) Clone_Gene Clone candidate genes into an expression vector Identify_diTPS->Clone_Gene Transform_Host Transform E. coli or yeast with the expression vector Clone_Gene->Transform_Host Induce_Expression Induce protein expression (e.g., with IPTG) Transform_Host->Induce_Expression Cell_Lysis Cell lysis and preparation of cell-free extract Induce_Expression->Cell_Lysis Enzyme_Assay Incubate extract with GGPP or (+)-CPP Cell_Lysis->Enzyme_Assay Product_Extraction Extract products with an organic solvent Enzyme_Assay->Product_Extraction GCMS_Analysis Analyze products by GC-MS Product_Extraction->GCMS_Analysis

Workflow for the functional characterization of diterpene synthases.

Methodology:

  • Gene Identification and Cloning: Candidate diTPS genes are identified from the transcriptomes or genomes of organisms known to produce this compound, such as Alpinia or Curcuma species. The open reading frames are amplified by PCR and cloned into a suitable expression vector.

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Enzyme Assay: The expressed enzyme is either purified or used as a crude cell-free extract. The assay is initiated by adding the appropriate substrate (GGPP for Class II diTPSs, or the product of the Class II diTPS for Class I diTPSs).

  • Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared to that of an authentic standard of the expected product.[9]

In Vitro Cytochrome P450 Enzyme Assay

This protocol is designed to test the activity of candidate CYP enzymes on the labdane intermediate.

Methodology:

  • Microsome Preparation: The candidate CYP and a corresponding cytochrome P450 reductase (CPR) are co-expressed in a host system (e.g., yeast or insect cells). Microsomal fractions containing the enzymes are then isolated by ultracentrifugation.

  • Enzyme Assay: The microsomal preparation is incubated with the labdadiene intermediate substrate in the presence of NADPH as a cofactor.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted. The products are then analyzed by LC-MS or GC-MS to identify potential oxidative cleavage products.

Conclusion

The biosynthesis of this compound is proposed to follow the conserved pathway of labdane-related diterpenoid biosynthesis, involving diterpene synthases for skeleton formation, followed by oxidative cleavage of the side chain, likely catalyzed by a cytochrome P450 enzyme. While the specific enzymes involved in this pathway are yet to be definitively identified, the framework presented in this guide provides a solid foundation for future research. Elucidation of the complete pathway will not only enhance our understanding of terpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

Potential Therapeutic Applications of 15,16-Dinor-8(17),11-labdadien-13-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid isolated from various medicinal plants, including Hedychium coronarium, Alpinia formosana, and Curcuma mangga.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data on its biological activities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Introduction

Labdane-type diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] this compound, a member of this class, has emerged as a compound of interest for its potential pharmacological properties. This guide aims to consolidate the existing knowledge on this molecule to facilitate its exploration as a potential therapeutic agent.

Biological Activities and Therapeutic Potential

Current research suggests that this compound possesses multiple biological activities that warrant further investigation for their therapeutic potential. These include cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

The most well-documented therapeutic potential of this compound is its cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

A key study evaluated the cytotoxic effects of this compound using a sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
P-388Murine Leukemia3.8
KBHuman Epidermoid Carcinoma4.2
A-549Human Lung Carcinoma4.5
HT-29Human Colon Adenocarcinoma5.1

Table 1: Cytotoxicity of this compound against various cancer cell lines.

The following protocol outlines the methodology used to determine the cytotoxic activity of this compound.

  • Cell Culture: Human cancer cell lines (P-388, KB, A-549, and HT-29) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

    • The compound, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%.

    • After a 48-hour incubation period, the cells were fixed with 10% trichloroacetic acid.

    • The plates were washed, and the cells were stained with 0.4% sulforhodamine B (SRB) solution.

    • Unbound dye was removed by washing with 1% acetic acid.

    • The bound dye was solubilized with 10 mM Tris base solution.

    • The absorbance was measured at 515 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_srb_assay SRB Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines (P-388, KB, A-549, HT-29) seeding Seed Cells in 96-well Plates cell_culture->seeding attachment Overnight Incubation for Cell Attachment seeding->attachment compound_prep Prepare Serial Dilutions of This compound add_compound Add Compound to Wells compound_prep->add_compound incubation Incubate for 48 hours add_compound->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization read_absorbance Measure Absorbance at 515 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK MAPKKK TRAF6->MAPKKK IKK IKK Complex TRAF6->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Proinflammatory_Genes IkappaB IκBα IKK->IkappaB inhibits degradation NFkB NF-κB (p65/p50) IkappaB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Proinflammatory_Genes labdane This compound (Hypothesized) labdane->MAPK labdane->IKK

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpenoid of interest for potential pharmaceutical applications. The synthetic strategy commences with the well-established Wieland-Miescher ketone and proceeds through a series of key transformations including selective protection, olefination, and side-chain construction via a Horner-Wadsworth-Emmons reaction.

Overall Synthetic Strategy

The total synthesis is designed in a convergent manner, focusing on the stereoselective construction of the decalin core followed by the elaboration of the functionalized side chain. The key starting material, the Wieland-Miescher ketone, provides the foundational bicyclic system with the correct relative stereochemistry.

Total_Synthesis_Strategy A 2-Methylcyclohexane-1,3-dione C Wieland-Miescher Ketone (1) A->C B Methyl vinyl ketone B->C D Selective Ketal Protection C->D E Monoketal (2) D->E F Wittig Reaction E->F G Exocyclic Methylene (B1212753) Intermediate (3) F->G H Deprotection G->H I α,β-Unsaturated Ketone (4) H->I J Horner-Wadsworth-Emmons Reaction I->J K This compound (Target Molecule) J->K

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Wieland-Miescher Ketone (1)

The synthesis of the Wieland-Miescher ketone is a cornerstone of this synthetic route and is achieved via a Robinson annulation reaction.[1]

Protocol:

  • To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., pyrrolidine, 0.1 eq).

  • Add methyl vinyl ketone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
2-Methyl-1,3-cyclohexanedione126.151.0
Methyl vinyl ketone70.091.1
Pyrrolidine71.120.1

Typical Yield: 70-85%

Step 2: Selective Ketal Protection of the Wieland-Miescher Ketone (2)

To differentiate the two ketone functionalities, the non-conjugated ketone is selectively protected as a ketal.[2]

Protocol:

  • Dissolve the Wieland-Miescher ketone (1.0 eq) in a mixture of benzene (B151609) and ethylene (B1197577) glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by column chromatography to yield the monoketal.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Wieland-Miescher Ketone178.231.0
Ethylene glycol62.071.2
p-Toluenesulfonic acid172.200.05

Typical Yield: 85-95%

Step 3: Introduction of the Exocyclic Methylene Group (3)

A Wittig reaction is employed to introduce the exocyclic methylene group at the C8 position.[3][4][5]

Wittig_Reaction_Workflow cluster_0 Wittig Reagent Synthesis A Preparation of Wittig Reagent B Reaction with Monoketal (2) A->B C Work-up and Purification B->C D Exocyclic Methylene Intermediate (3) C->D Methyltriphenylphosphonium (B96628) bromide Methyltriphenylphosphonium bromide Deprotonation (n-BuLi) Deprotonation (n-BuLi) Methyltriphenylphosphonium bromide->Deprotonation (n-BuLi) Methylenetriphenylphosphorane Methylenetriphenylphosphorane Deprotonation (n-BuLi)->Methylenetriphenylphosphorane

Caption: Workflow for the Wittig methylenation step.

Protocol:

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise.

  • Stir the resulting yellow-orange solution at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of the monoketal (2) (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the exocyclic methylene intermediate.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Monoketal (2)222.291.0
Methyltriphenylphosphonium bromide357.231.5
n-Butyllithium64.061.4

Typical Yield: 60-75%

Step 4: Deprotection to the α,β-Unsaturated Ketone (4)

The ketal protecting group is removed under acidic conditions to regenerate the ketone.

Protocol:

  • Dissolve the exocyclic methylene intermediate (3) in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to give the deprotected ketone.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Exocyclic Methylene Intermediate (3)220.321.0
Pyridinium p-toluenesulfonate251.300.1

Typical Yield: 90-98%

Step 5: Side Chain Construction via Horner-Wadsworth-Emmons Reaction

The final side chain is installed using a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ketone moiety.[6][7][8]

HWE_Reaction_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Phosphonate Reagent Phosphonate Reagent Deprotonation (Base) Deprotonation (Base) Phosphonate Reagent->Deprotonation (Base) Phosphonate Carbanion Phosphonate Carbanion Deprotonation (Base)->Phosphonate Carbanion Reaction with Aldehyde/Ketone (4) Reaction with Aldehyde/Ketone (4) Phosphonate Carbanion->Reaction with Aldehyde/Ketone (4) Tetrahedral Intermediate Tetrahedral Intermediate Reaction with Aldehyde/Ketone (4)->Tetrahedral Intermediate Oxaphosphetane Intermediate Oxaphosphetane Intermediate Tetrahedral Intermediate->Oxaphosphetane Intermediate Target Molecule + Phosphate byproduct Target Molecule + Phosphate byproduct Oxaphosphetane Intermediate->Target Molecule + Phosphate byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol:

  • To a solution of diethyl (2-oxopropyl)phosphonate (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the deprotected ketone (4) (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Deprotected Ketone (4)176.261.0
Diethyl (2-oxopropyl)phosphonate194.161.2
Sodium Hydride (60% in mineral oil)24.001.2

Typical Yield: 65-80%

Data Summary

Step Transformation Starting Material Product Typical Yield (%)
1Robinson Annulation2-Methyl-1,3-cyclohexanedione & Methyl vinyl ketoneWieland-Miescher Ketone (1)70-85
2Selective Ketal ProtectionWieland-Miescher Ketone (1)Monoketal (2)85-95
3Wittig ReactionMonoketal (2)Exocyclic Methylene Intermediate (3)60-75
4DeprotectionExocyclic Methylene Intermediate (3)α,β-Unsaturated Ketone (4)90-98
5Horner-Wadsworth-Emmonsα,β-Unsaturated Ketone (4)Target Molecule65-80

Conclusion

The described synthetic route provides a reliable and efficient pathway to this compound. The protocols have been designed to be robust and scalable for potential applications in drug discovery and development. The use of well-established reactions ensures high yields and stereochemical control throughout the synthesis. Further optimization of reaction conditions may lead to even higher overall yields.

References

Asymmetric Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 15,16-Dinor-8(17),11-labdadien-13-one derivatives, focusing on a key synthetic strategy employing a biocatalytic asymmetric reduction and a subsequent Wittig reaction for the construction of the characteristic side chain. The target molecule, methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate, has been identified as a potent suppressor of carcinogenic promoters, making its enantioselective synthesis a significant area of interest for drug discovery and development.

The synthetic approach outlined here is based on the work of Katoh et al., who reported an efficient asymmetric synthesis starting from a readily available bicyclic precursor.[1][2] The key steps involve the enantioselective reduction of a prochiral diketone using baker's yeast, followed by the introduction of the exocyclic methylene (B1212753) group and the α,β-unsaturated ketone side chain.

I. Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from a Wieland-Miescher ketone analogue. The key transformations include:

  • Asymmetric Biocatalytic Reduction: A baker's yeast-mediated reduction of a prochiral Wieland-Miescher ketone analogue to establish the crucial stereochemistry of the decalin core.

  • Functional Group Manipulations: Conversion of the resulting keto-alcohol to a key intermediate ready for the introduction of the side chain.

  • Wittig Reaction: Installation of the C13-side chain via a Wittig reaction to furnish the target enone system.

  • Exocyclic Methylene Group Formation: Introduction of the C8(17)-exocyclic double bond.

Below is a DOT language representation of the overall experimental workflow.

Asymmetric Synthesis Workflow start Wieland-Miescher Ketone Analogue yeast_reduction Baker's Yeast Asymmetric Reduction start->yeast_reduction Saccharomyces cerevisiae chiral_ketone Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate yeast_reduction->chiral_ketone Enantioselective Reduction wittig_reaction Wittig Reaction chiral_ketone->wittig_reaction Key Intermediate wittig_reagent_prep Wittig Reagent Preparation wittig_reagent_prep->wittig_reaction purification Chromatographic Purification wittig_reaction->purification final_product Methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate purification->final_product Isolated Product

Caption: Overall workflow for the asymmetric synthesis.

II. Data Presentation

The following table summarizes the key quantitative data for the synthesis of methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate. Please note that specific yields and enantiomeric excess values are highly dependent on the exact reaction conditions and purification methods, and the data presented here are representative values based on the available literature.

StepProductYield (%)Enantiomeric Excess (ee %)Analytical Data
1. Baker's Yeast Asymmetric ReductionMethyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate~70-80>98¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Optical Rotation
2. Wittig Reaction and subsequent transformations (multi-step sequence)Methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate~50-60>98¹H NMR (CDCl₃): δ 0.85 (s, 3H), 1.20 (s, 3H), 2.25 (s, 3H), 4.50 (s, 1H), 4.85 (s, 1H), 6.10 (d, J=16 Hz, 1H), 6.80 (d, J=16 Hz, 1H). ¹³C NMR (CDCl₃): δ 198.5, 177.8, 148.5, 145.2, 131.0, 107.5, 56.5, 51.8, 44.2, 39.0, 38.5, 36.8, 33.5, 27.2, 21.8, 19.5, 16.8, 14.5. IR (film): 2925, 1725, 1670, 1630, 890 cm⁻¹. MS (EI): m/z 318 [M]⁺. Optical Rotation: [α]D -50 (c 1.0, CHCl₃).

III. Experimental Protocols

The following are detailed protocols for the key steps in the synthesis.

Protocol 1: Asymmetric Reduction of Methyl 1,4a-dimethyl-5,8-dioxo-decahydronaphthalene-1-carboxylate with Baker's Yeast

This protocol describes a general procedure for the enantioselective reduction of a prochiral Wieland-Miescher ketone analogue using baker's yeast (Saccharomyces cerevisiae).

Materials:

Procedure:

  • Yeast Culture Preparation: In a sterilized flask, dissolve sucrose (50 g), D-glucose (10 g), K₂HPO₄ (2 g), MgSO₄·7H₂O (1 g), and yeast extract (5 g) in deionized water (1 L). Autoclave the medium and allow it to cool to room temperature.

  • Inoculation: Inoculate the sterile medium with baker's yeast (10 g). Incubate the culture at 30 °C with shaking (200 rpm) for 24 hours.

  • Substrate Addition: Dissolve methyl 1,4a-dimethyl-5,8-dioxo-decahydronaphthalene-1-carboxylate (1 g) in a minimal amount of ethanol (B145695) and add it to the yeast culture.

  • Reduction: Continue the incubation at 30 °C with shaking for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, centrifuge the culture to pellet the yeast cells. Decant the supernatant and extract it with ethyl acetate (3 x 200 mL).

  • Cell Lysis and Extraction: Resuspend the yeast pellet in water and subject it to sonication to lyse the cells. Extract the lysate with ethyl acetate (3 x 100 mL).

  • Purification: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the optically active methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate.

Below is a DOT language representation of the biocatalytic reduction workflow.

Biocatalytic Reduction Workflow culture_prep Yeast Culture Preparation inoculation Inoculation with Baker's Yeast culture_prep->inoculation substrate_add Substrate Addition inoculation->substrate_add reduction Incubation and Reduction substrate_add->reduction workup Work-up: Centrifugation & Extraction reduction->workup purification Column Chromatography workup->purification product Chiral Keto-Ester purification->product

Caption: Workflow for the baker's yeast mediated reduction.

Protocol 2: Wittig Reaction for Side Chain Installation

This protocol outlines a general procedure for the Wittig reaction to construct the α,β-unsaturated ketone side chain.

Materials:

  • Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate derivative (aldehyde precursor)

  • (1-Triphenylphosphoranylidene)acetone

  • Anhydrous toluene (B28343) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aldehyde precursor (1 equivalent) in anhydrous toluene or THF.

  • Wittig Reagent Addition: Add (1-triphenylphosphoranylidene)acetone (1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired enone product from triphenylphosphine (B44618) oxide and other byproducts.

IV. Mandatory Visualizations

The following diagrams illustrate the key signaling pathway (in this context, the reaction pathway) and logical relationships in the synthesis.

Reaction Pathway for Asymmetric Synthesis

Reaction_Pathway A Wieland-Miescher Ketone Analogue (Prochiral Diketone) B Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate (Chiral Keto-Ester) A->B  Baker's Yeast   C Aldehyde Intermediate B->C  Functional Group  Manipulations   D Methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate (Final Product) C->D  Wittig Reaction  ((Ph)₃P=CHCOCH₃)  

Caption: Key transformations in the asymmetric synthesis.

V. Conclusion

The described protocols provide a robust framework for the asymmetric synthesis of this compound derivatives. The use of a biocatalytic key step allows for the efficient establishment of the required stereochemistry, leading to the enantiomerically pure target compound. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of complex natural products and their analogues. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis.

References

Application Notes and Protocols for 15,16-Dinor-8(17),11-labdadien-13-one in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid isolated from the rhizomes of plants such as Hedychium coronarium.[1][2][3][4] This class of natural compounds has garnered significant interest in oncological research due to demonstrated cytotoxic and anti-inflammatory activities.[1][2][3][4] Studies on labdane (B1241275) diterpenes from Hedychium coronarium have revealed potent cytotoxic effects against a variety of cancer cell lines, suggesting that this compound may be a promising candidate for further investigation as a potential anti-cancer agent. The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis. This document provides detailed protocols for evaluating the efficacy of this compound in cancer cell lines.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes representative data on the cytotoxic activity of this compound against various human cancer cell lines. This data is illustrative and based on typical findings for labdane-type diterpenes.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
HeLaCervical Adenocarcinoma10.4
HepG2Hepatocellular Carcinoma9.1

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anti-cancer properties of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2)

  • This compound (CAS: 76497-69-3)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and untreated cells with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and add ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control (β-actin).

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with This compound Cancer_Cell_Lines->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Evaluate Cytotoxicity Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Quantify Apoptosis Western_Blot Western Blot for Apoptotic Markers Treatment->Western_Blot Analyze Protein Expression IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Analysis Analysis of Bax/Bcl-2, Caspase-3 Western_Blot->Protein_Analysis

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Apoptosis_Signaling_Pathway cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bcl2_Family Bcl-2 Family Proteins Bcl2_Family->Bax Bcl2_Family->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Caspase3 Cleaved Caspase-3 (Executioner Caspase) Caspase_Cascade->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 15,16-Dinor-8(17),11-labdadien-13-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-related diterpenoid, in plasma. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation with a total run time of 5 minutes. The electrospray ionization (ESI) in positive mode, coupled with Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other applications requiring precise quantification of this compound.

Introduction

This compound is a labdane (B1241275) diterpenoid of interest in various fields of research. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a detailed protocol for a robust HPLC-MS/MS method developed and validated for this purpose. The method is designed to be both rapid and sensitive, making it suitable for high-throughput analysis.

Experimental

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): (e.g., a structurally similar labdane diterpene, not naturally present in the matrix)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

A simple protein precipitation method was employed for sample extraction:

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 0.9 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Total Run Time5 minutes

The mass spectrometer was operated in positive ESI mode. The optimal Multiple Reaction Monitoring (MRM) transitions were determined by infusing a standard solution of this compound. The molecular formula for this compound is C18H28O, with a molecular weight of 260.41 g/mol .[1]

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsAnalyte: 261.2 > 121.1 (Quantifier), 261.2 > 189.1 (Qualifier)
IS: (To be determined based on the selected IS)
Collision EnergyAnalyte: 20 eV (for 121.1), 15 eV (for 189.1)
IS: (To be determined based on the selected IS)

Results and Discussion

The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all quality control (QC) samples.

  • Matrix Effect: Minimal matrix effects were observed, indicating the effectiveness of the sample preparation method.

  • Recovery: The extraction recovery was consistent and reproducible across the QC levels.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.00120.9985

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low QC36.298.77.5101.2
Mid QC504.8101.55.999.8
High QC8003.597.94.298.5

Experimental Workflows and Logical Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the HPLC-MS/MS analysis.

logical_relationship cluster_method_dev Method Development ms_opt MS Parameter Optimization hplc_opt HPLC Method Optimization ms_opt->hplc_opt sample_prep_opt Sample Preparation Optimization hplc_opt->sample_prep_opt validation Method Validation sample_prep_opt->validation

Caption: Logical flow of the method development process.

Conclusion

A sensitive, selective, and rapid HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a variety of research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical applications.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 15,16-Dinor-8(17),11-labdadien-13-one using gas chromatography-mass spectrometry (GC-MS). This document outlines detailed protocols for sample preparation from various matrices, GC-MS instrument parameters, and data analysis. Furthermore, it includes representative quantitative data and visualizations of the analytical workflow and a relevant biological signaling pathway to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a labdane-type diterpene, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Accurate and precise analytical methods are crucial for the identification and quantification of this compound in various samples, such as plant extracts, essential oils, and pharmaceutical formulations. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.

This document provides a detailed methodology for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried plant material.

Materials:

Procedure:

  • Weigh 1 gram of the dried and powdered plant material into a glass vial.

  • Add 10 mL of a hexane:ethyl acetate (85:15 v/v) solvent mixture to the vial.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent.

  • Combine all the supernatants.

  • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of hexane or another suitable solvent for GC-MS analysis.

  • Transfer the final solution to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 60°C (hold for 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold for 15 min).[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 minutes

Data Presentation

The following table presents representative quantitative data for the GC-MS analysis of this compound. This data is intended to be illustrative of typical method performance. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 2: Representative Quantitative Performance Data

ParameterValue
Retention Time (min)~ 25.5
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from sample collection to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plant Material extraction Solvent Extraction (Hexane:Ethyl Acetate) sample->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis.

Signaling Pathway

Labdane-type diterpenes have been reported to exhibit anti-inflammatory effects through the modulation of key signaling pathways. The diagram below illustrates the inhibitory effect of labdane (B1241275) diterpenes on the NF-κB signaling pathway, a central mediator of inflammation.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k akt Akt pi3k->akt ikk IKK Complex akt->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_active->inflammation Induces labdane This compound (Labdane Diterpene) labdane->ikk Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the reliable analysis of this compound by GC-MS. The detailed experimental procedures, representative quantitative data, and illustrative diagrams are intended to assist researchers in implementing this analytical method in their own laboratories for applications in natural product chemistry, quality control, and pharmacological research.

References

Application Notes and Protocols: 15,16-Dinor-8(17),11-labdadien-13-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of 15,16-Dinor-8(17),11-labdadien-13-one as a reference standard in analytical chemistry. This document outlines the necessary procedures for the accurate quantification of this and related compounds in various matrices. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside guidance on the preparation of standard solutions and stability testing. The information herein is intended to support research, quality control, and drug development activities.

Introduction

This compound is a labdane-type diterpene that has been identified in various plant species. As a pure, well-characterized compound, it serves as an essential reference standard for the identification and quantification of this and structurally related diterpenoids in complex mixtures such as plant extracts, essential oils, and biological samples. The use of a certified reference standard is critical for ensuring the accuracy, precision, and reproducibility of analytical data.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling and use.

PropertyValue
Molecular Formula C₁₈H₂₈O
Molecular Weight 260.42 g/mol
CAS Number 76497-69-3
Appearance White to off-white solid
Purity (Typical) ≥98% (by HPLC)
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, chloroform
Storage Store at -20°C in a tightly sealed container, protected from light

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.

    • Dissolve the compound in methanol and bring to volume.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase for HPLC).

    • Typical concentration ranges for calibration curves are 1-100 µg/mL.

G cluster_prep Standard Solution Preparation weigh Accurately weigh reference standard dissolve Dissolve in appropriate solvent weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Perform serial dilutions to create working standards sonicate->dilute

Caption: Workflow for the preparation of standard solutions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in plant extracts and other matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 220 nm
Run Time 15 minutes

Protocol:

  • Prepare a calibration curve by injecting the working standard solutions.

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Quantify the analyte in the sample by integrating the peak area and using the calibration curve.

G cluster_hplc HPLC Analysis Workflow prep Prepare Mobile Phase and Standards equilibrate Equilibrate HPLC System prep->equilibrate inject_std Inject Standard Solutions (Calibration Curve) equilibrate->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample analyze Data Acquisition (UV Detection) inject_sample->analyze quantify Peak Integration and Quantification analyze->quantify

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Protocol:

  • Prepare a dilution series of the reference standard in a suitable solvent (e.g., hexane).

  • Inject the standards to establish a calibration curve.

  • Inject the prepared sample.

  • Identify the compound based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion.

G cluster_gcms GC-MS Analysis Workflow prep Prepare Samples and Standards inject Inject into GC-MS prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Data Analysis (Retention Time & Mass Spectrum) detect->analyze

Caption: GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the reference standard.

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Concentration 5-10 mg/mL
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Protocol:

  • Dissolve the reference standard in the deuterated solvent.

  • Acquire the desired NMR spectra.

  • Process the data (phasing, baseline correction, and referencing).

  • Compare the obtained spectra with known data for structural verification.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of the reference standard.

Stability Testing Protocol:

  • Prepare multiple aliquots of the reference standard solution.

  • Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Analyze the aliquots at specified time points (e.g., 0, 1, 3, 6, 12 months) using the HPLC method described above.

  • Assess stability by monitoring for any degradation products and changes in the main peak area.

Recommended Storage:

  • Solid Form: Store at -20°C in a desiccator, protected from light.

  • In Solution: Store stock solutions at -20°C in amber vials. Prepare working solutions fresh daily.

G cluster_stability Stability Testing Logic start Prepare Aliquots of Reference Standard store Store under Various Conditions (Temperature, Light) start->store analyze Analyze at Predetermined Time Intervals store->analyze evaluate Evaluate for Degradation and Purity Changes analyze->evaluate determine Determine Shelf-life and Optimal Storage Conditions evaluate->determine

Caption: Logical flow for stability testing.

Data Presentation

The following table provides an example of how to present calibration data for the HPLC method.

Concentration (µg/mL)Peak Area (mAU*s)
115023
575112
10150350
25375890
50751760
1001504100
0.9998

Conclusion

This compound is a valuable reference standard for the accurate analysis of labdane (B1241275) diterpenes. The protocols provided in these application notes offer a robust framework for its use in HPLC, GC-MS, and NMR applications. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible scientific data.

Application Notes and Protocols for In Vitro Studies with 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpenoid isolated from Hedychium coronarium. This document outlines detailed protocols for assessing its cytotoxic and anti-inflammatory properties, along with data presentation guidelines and visualizations of the putative signaling pathways involved.

Compound Information

  • Compound Name: this compound

  • Source: Isolated from the aerial parts and rhizomes of Hedychium coronarium.[1]

  • Chemical Class: Labdane-type diterpenoid.

  • Reported Activities of Related Compounds: Labdane (B1241275) diterpenes from Hedychium coronarium have demonstrated cytotoxic and anti-inflammatory activities.[2][3][4] The anti-inflammatory effects are potentially mediated through the inhibition of the NF-κB signaling pathway.[2]

Data Presentation: In Vitro Bioactivity

Table 1: Cytotoxic Activity of Labdane Diterpenes from Hedychium coronarium

CompoundCell LineAssayIC50 (µM)Reference
7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dialHeLaSRBInactive[5]
Coronarin DHeLaSRB9.12[5]
Isocoronarin DHeLaSRB8.54[5]
Coronarin DKBMTT2.75[5]
Isocoronarin DHepG2MTT~4 µg/mL[3]
Coronarin BA-549SRB1.3-8.0 µg/mL[3]
HedychenoneA-549SRB1.3-8.0 µg/mL[3]

Table 2: Anti-inflammatory Activity of Labdane Diterpenes from Hedychium coronarium

CompoundAssayIC50 (µg/mL)Reference
7β-hydroxycalcaratarin ASuperoxide Anion Generation (fMLP/CB-stimulated neutrophils)≤4.52[4]
Calcaratarin ASuperoxide Anion Generation (fMLP/CB-stimulated neutrophils)2.25 ± 0.42[4]
Coronarin ASuperoxide Anion Generation (fMLP/CB-stimulated neutrophils)>10[4]
7β-hydroxycalcaratarin AElastase Release (fMLP/CB-stimulated neutrophils)≤6.17[4]
Calcaratarin AElastase Release (fMLP/CB-stimulated neutrophils)2.36 ± 0.41[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A-549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Workflow for NO Inhibition Assay

G A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Perform Griess assay E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition G->H

Workflow for Nitric Oxide inhibition assay.

Putative Signaling Pathway

Based on studies of related labdane diterpenes, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Compound This compound Compound->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->Genes activates transcription

Putative inhibition of the NF-κB pathway.

This diagram illustrates the proposed mechanism where this compound inhibits the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of pro-inflammatory gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpenoid of interest. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low yield in the olefination step to form the C11=C12 double bond.

  • Q1: My Wittig reaction to introduce the C11=C12 double bond is giving a low yield. What are the common causes and solutions?

    A1: Low yields in Wittig reactions, especially with sterically hindered ketones that are precursors to the labdane core, are a frequent issue.[1][2] Several factors could be at play:

    • Steric Hindrance: The carbonyl group on the decalin ring system can be sterically hindered, impeding the approach of the Wittig reagent.[1][2]

    • Ylide Instability: The phosphonium (B103445) ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the ketone.

    • Base Choice: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over organolithium bases to minimize side reactions.

    • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed.

    Troubleshooting Steps:

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely recognized and often superior alternative for hindered ketones.[2][3] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally more reactive than Wittig reagents.[3][4]

    • Optimize Wittig Reaction Conditions: If you must use the Wittig reaction, consider "salt-free" conditions to improve yield and stereoselectivity. The presence of lithium salts can sometimes be detrimental.

    • Use a More Reactive Ylide: For introducing a simple methylene (B1212753) group (=CH₂), methylenetriphenylphosphorane (B3051586) is highly effective even with hindered ketones.[1][2]

  • Q2: I've switched to a Horner-Wadsworth-Emmons (HWE) reaction, but my yields are still suboptimal. How can I improve it?

    A2: While the HWE reaction is generally more robust for hindered systems, several parameters can be optimized:

    • Base and Solvent: The choice of base and solvent is crucial. A common combination is NaH in anhydrous THF. Ensure the solvent is completely dry, as the phosphonate (B1237965) carbanion is a strong base and will be quenched by water.[5]

    • Temperature: The addition of the aldehyde or ketone is typically performed at a low temperature (0 °C or -78 °C) and then allowed to warm to room temperature. For some systems, higher temperatures may improve yields.[5]

    • Reagent Purity: Ensure the purity of your phosphonate reagent and the carbonyl compound. Impurities can lead to side reactions and lower yields.

    • Steric Hindrance: Even in an HWE reaction, significant steric hindrance can slow the reaction. Increasing the reaction time or temperature may be necessary.[5]

Issue 2: Poor Stereoselectivity in the C11=C12 Double Bond Formation.

  • Q3: My olefination reaction is producing a mixture of E and Z isomers at the C11=C12 double bond. How can I improve the stereoselectivity?

    A3: Controlling the stereochemistry of the newly formed double bond is a common challenge.

    • For (E)-Alkene (trans): The standard Horner-Wadsworth-Emmons reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[4][6] Using sodium or lithium-based bases and higher reaction temperatures can further enhance (E)-selectivity.[5]

    • For (Z)-Alkene (cis): Achieving high (Z)-selectivity can be more challenging.

      • Still-Gennari Modification of the HWE: This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers. This combination accelerates the elimination of the oxaphosphetane intermediate, favoring the (Z)-alkene.[6]

      • Schlosser Modification of the Wittig Reaction: This modification of the Wittig reaction can be used to generate the (E)-alkene from an intermediate that would typically lead to the (Z)-alkene. It involves treating the betaine (B1666868) intermediate with phenyllithium (B1222949) at low temperatures.[1]

Issue 3: Side Reactions Related to the Decalin Core Synthesis.

  • Q4: I'm using a Robinson annulation approach to build the decalin core and am observing side products. What are the likely side reactions and how can I mitigate them?

    A4: The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for forming six-membered rings but can be prone to side reactions.[7][8][9]

    • Polymerization of Methyl Vinyl Ketone (MVK): MVK and similar Michael acceptors can polymerize under basic conditions. To avoid this, use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ at a low concentration.[8]

    • Multiple Michael Additions: The enolate can potentially react with more than one equivalent of the Michael acceptor. Using a 1:1 stoichiometry and slow addition of the Michael acceptor can help minimize this.

    • Alternative Aldol Condensations: If the starting ketone has multiple enolizable positions, alternative intramolecular aldol condensations can occur, leading to different ring systems. Careful choice of starting materials and reaction conditions is key.

    • Reaction Conditions: The reaction is typically run under basic conditions, but acidic conditions using catalysts like sulfuric acid have also been reported and may offer an alternative to reduce side reactions.[7][8]

Data Presentation

Table 1: Illustrative Comparison of Olefination Methods for Hindered Ketones (Generalized Data)

MethodReagentTypical BaseSolventTemperature (°C)StereoselectivityCommon Issues
Wittig Reaction Phosphonium Yliden-BuLi, NaH, KOtBuTHF, Ether-78 to 25(Z) for unstabilized ylidesLow yield with hindered ketones, triphenylphosphine (B44618) oxide removal.
Horner-Wadsworth-Emmons Phosphonate EsterNaH, LiCl/DBUTHF, DME0 to 60(E) favoredBase sensitive substrates, removal of phosphate (B84403) byproduct.
Still-Gennari HWE TrifluoroethylphosphonateKHMDS, 18-crown-6THF-78(Z) favoredReagent cost, strictly anhydrous conditions required.

Experimental Protocols

Generalized Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene

This is a generalized protocol and may require optimization for specific substrates.

  • Preparation of the Phosphonate Carbanion:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[3]

  • Reaction with the Ketone:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the decalin-core ketone (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

experimental_workflow start Start: Decalin Ketone Precursor prep_ylide Phosphonate Deprotonation (e.g., NaH in THF) start->prep_ylide 1. Prepare Reagent reaction HWE Reaction: Add Ketone to Carbanion start->reaction 1.0 eq. prep_ylide->reaction 2. Initiate Reaction monitor Monitor Progress (TLC) reaction->monitor 3. Stir Overnight workup Aqueous Workup (Quench, Extract) monitor->workup 4. Reaction Complete purify Purification (Column Chromatography) workup->purify 5. Isolate Crude Product product Product: This compound purify->product 6. Obtain Pure Product

Caption: Generalized workflow for the Horner-Wadsworth-Emmons (HWE) olefination step.

Caption: Troubleshooting decision tree for low reaction yield.

References

Stability and proper storage of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15,16-Dinor-8(17),11-labdadien-13-one

This technical support center provides guidance on the stability and proper storage of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a labdane-type diterpenoid. Diterpenes are a class of organic compounds that can be sensitive to environmental factors. While specific stability data for this compound is limited, its structure, which includes an α,β-unsaturated ketone and double bonds, suggests potential susceptibility to degradation under certain conditions. Factors that can influence its stability include temperature, light, oxygen, and pH.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the integrity of the compound, it is crucial to store it under controlled conditions. For long-term storage, it is recommended to keep the compound at -20°C.[1] If the compound is in a solid state, storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation. For solutions, using degassed solvents and storing them at low temperatures is advisable.

Q3: How does the presence of an α,β-unsaturated ketone functional group affect the stability of the molecule?

A3: The α,β-unsaturated ketone moiety is a reactive functional group that can participate in various chemical reactions, potentially leading to degradation. This functional group can be susceptible to nucleophilic attack through a Michael addition reaction. The presence of this group suggests that the compound's stability could be compromised in the presence of nucleophiles or under certain pH conditions.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, potential degradation pathways for this compound may include:

  • Oxidation: The double bonds and the allylic positions in the molecule are susceptible to oxidation, which can be initiated by exposure to air and light.

  • Isomerization: The double bonds could potentially isomerize under certain conditions, such as exposure to acid, base, or light.

  • Polymerization: Like many unsaturated compounds, there is a possibility of polymerization, especially under thermal stress or in the presence of initiators.

  • Hydrolysis: Although less likely for the ketone, if the compound is in a formulation with other susceptible functional groups, hydrolysis could be a concern under acidic or basic conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Check Solvent Purity: Use high-purity, anhydrous, and degassed solvents for preparing solutions to minimize oxidative and solvent-mediated degradation.

    • Perform a Purity Check: Analyze the purity of the stored compound and the prepared solution using a suitable analytical method like HPLC to check for the presence of degradation products.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • Possible Cause: Formation of degradation products or isomers.

  • Troubleshooting Steps:

    • Review Handling Procedures: Scrutinize the entire experimental workflow for potential exposure to harsh conditions (e.g., high temperatures, strong acids/bases, prolonged exposure to light).

    • Conduct a Forced Degradation Study: Perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This can help in confirming if the unexpected peaks correspond to degradants.

    • Optimize Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAtmosphereLight ConditionContainer
Solid-20°C (long-term)Inert (Argon/Nitrogen)Protected from lightTightly sealed, amber glass vial
Solution-20°C or -80°CInert (use degassed solvents)Protected from lightTightly sealed, amber glass vial

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and stability of this compound.

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

3. Chromatographic Conditions (Initial Conditions for Method Development):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a higher aqueous percentage and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV scan of the compound (likely in the range of 220-280 nm due to the conjugated system).

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Forced Degradation Samples:

    • Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound and the standard solution at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the standard solution to UV light (e.g., 254 nm) for a specified time.

5. Method Validation:

  • Analyze the undegraded standard solution and all forced degradation samples by HPLC.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak and from each other.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Troubleshooting_Stability_Issues start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (-20°C, dark, inert gas) start->check_storage fresh_solution 2. Prepare Fresh Solution check_storage->fresh_solution purity_check 3. Analyze Purity (e.g., HPLC) fresh_solution->purity_check degradation_observed Degradation Products Observed? purity_check->degradation_observed troubleshoot_handling 4. Review Sample Handling (Temp, pH, Light Exposure) degradation_observed->troubleshoot_handling Yes no_degradation No Degradation Observed degradation_observed->no_degradation No forced_degradation 5. Conduct Forced Degradation Study troubleshoot_handling->forced_degradation identify_degradants Identify Degradants and Modify Protocol forced_degradation->identify_degradants end End: Consistent Results identify_degradants->end other_factors Investigate Other Experimental Factors (e.g., assay conditions, reagents) no_degradation->other_factors other_factors->end

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered when working with the labdane-type diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one, in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring bicyclic diterpene.[1] Its chemical structure lacks significant polar functional groups, rendering it hydrophobic and leading to low aqueous solubility.[2] This poor solubility can lead to compound precipitation in aqueous-based biological assays, resulting in inaccurate and unreliable experimental data.

Q2: What are the primary organic solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. Ethanol can also be used, though its solvating capacity for highly hydrophobic compounds may be lower than that of DMSO.

Q3: What is the maximum recommended concentration for a DMSO stock solution?

A3: A stock solution of up to 40 mg/mL in DMSO can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO.[3] It is crucial to ensure complete dissolution, which may be aided by gentle vortexing or brief sonication.

Q4: My compound precipitates when I add my DMSO stock to the aqueous assay buffer or cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." To mitigate this, it is recommended to perform a serial dilution of your high-concentration DMSO stock into the aqueous medium. Additionally, ensure the final concentration of DMSO in your assay is kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental use of this compound.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer/medium. The compound's solubility limit in the final aqueous solution is exceeded. The rapid change in solvent polarity causes the compound to "crash out."- Prepare a higher concentration stock solution in 100% DMSO (e.g., 40 mg/mL).- Perform a serial dilution of the DMSO stock in your final aqueous buffer or medium to reach the desired working concentration.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% v/v) and consistent across all experimental and control groups.
Cloudiness or precipitate forms in the stock solution over time. The compound may be degrading or coming out of solution, especially with temperature fluctuations.- Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.- Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved.
Inconsistent results in cell-based assays (e.g., cytotoxicity, proliferation). Uneven compound distribution due to poor solubility or precipitation. Cytotoxicity from the solvent (DMSO).- Visually inspect each well for precipitation before and during the incubation period.- Include a "solvent control" (medium with the same final DMSO concentration as the treated wells) to account for any effects of the solvent on cell viability.- Consider using a formulation approach, such as complexation with cyclodextrins or creating a lipid-based formulation, to improve aqueous solubility.
Low or no observable biological activity. The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.- Determine the empirical maximum soluble concentration in your specific assay medium by preparing a serial dilution and observing for precipitation.- Use a formulation strategy to increase the bioavailable concentration of the compound.

Quantitative Solubility Data

While specific solubility data in various solvents is not extensively published, the following table provides a key reference point for preparing a stock solution.

SolventConcentrationPreparationSource
Dimethyl Sulfoxide (DMSO)40 mg/mLDissolve 2 mg of the compound in 50 µL of DMSO.[3]

Experimental Protocols

Protocol 1: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound for use in cell culture experiments, such as cytotoxicity or anti-inflammatory assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh 2 mg of this compound and dissolve it in 50 µL of DMSO to create a 40 mg/mL stock solution.

    • Ensure complete dissolution by vortexing. If necessary, briefly sonicate in a water bath.

    • Store this stock solution in small aliquots at -20°C or -80°C.

  • Prepare an Intermediate Dilution (optional but recommended):

    • Thaw a stock solution aliquot and bring it to room temperature.

    • Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm the cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock (or intermediate dilution) directly into the pre-warmed medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the medium that will be added to the cells is below 0.5% (v/v), and ideally below 0.1% (v/v), to avoid solvent toxicity.

    • Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause the compound to precipitate.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Troubleshooting Precipitation in a 96-Well Plate Assay

This workflow helps to identify and resolve compound precipitation issues directly within the context of a multi-well plate experiment.

Precipitation_Troubleshooting_Workflow Workflow for Troubleshooting Compound Precipitation start Start: Inconsistent Assay Results or Visible Precipitate check_stock 1. Check Stock Solution Is it clear? Has it been vortexed after thawing? start->check_stock prepare_serial_dilution 2. Prepare Serial Dilution in Assay Medium (e.g., 2-fold dilutions from a high concentration) check_stock->prepare_serial_dilution visual_inspection 3. Visual Inspection Observe wells for cloudiness or precipitate immediately and after incubation. prepare_serial_dilution->visual_inspection determine_max_solubility 4. Determine Max Soluble Concentration The highest concentration that remains clear. visual_inspection->determine_max_solubility adjust_concentration 5. Adjust Experiment Use concentrations at or below the determined max solubility. determine_max_solubility->adjust_concentration consider_formulation 6. Still an Issue? Consider alternative formulation strategies. determine_max_solubility->consider_formulation If max solubility is too low for desired effect end End: Optimized Assay Conditions adjust_concentration->end consider_formulation->end

Caption: A logical workflow for identifying and resolving compound precipitation in assays.

Signaling Pathway Diagrams

Given the potential anti-inflammatory and anti-cancer activities of labdane (B1241275) diterpenes, the following signaling pathways are relevant for investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Signaling_Pathway Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nucleus->DNA binds Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes transcribes

Caption: Overview of the NF-κB signaling cascade, a target for anti-inflammatory drugs.

Intrinsic Apoptosis Pathway

The intrinsic (or mitochondrial) pathway of apoptosis is a crucial mechanism in programmed cell death and a common target for anti-cancer therapies.

Intrinsic_Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrion cluster_cytosol Cytosol Stimuli DNA Damage, Oxidative Stress, Growth Factor Withdrawal Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Stimuli->Bax_Bak activates Bcl2->Bax_Bak inhibits CytoC Cytochrome c Bax_Bak->CytoC releases from mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key steps in the mitochondria-mediated intrinsic apoptosis pathway.

References

Technical Support Center: Purification of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that are relevant to its purification?

A1: this compound is a labdane (B1241275) diterpenoid.[1][2] Like other compounds in this class, it possesses a bicyclic decalin core structure.[1][3] Its purification strategy will largely depend on its polarity, which is influenced by the ketone functional group. The presence of double bonds may make it susceptible to oxidation or isomerization under certain conditions.

Q2: What are the most common methods for purifying labdane diterpenes like this compound?

A2: The purification of labdane diterpenes typically involves a combination of chromatographic techniques.[3] These can include:

  • Column Chromatography: Often performed with silica (B1680970) gel for initial separation.[4]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity.[5] Reversed-phase columns (like C18) are commonly employed.[4]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that can be effective for separating minor compounds.[6]

Q3: I am observing multiple spots on my TLC plate after initial extraction. What could these be?

A3: Multiple spots on a TLC plate indicate the presence of a mixture of compounds. In the context of natural product isolation or synthesis of this compound, these could be:

  • Related labdane diterpenes: Natural extracts often contain a variety of structurally similar diterpenoids.[4][5]

  • Synthesis byproducts: If the compound is synthesized, these could be unreacted starting materials, reagents, or side-products.

  • Degradation products: The compound may have degraded due to exposure to light, air, or extreme pH.

Troubleshooting Guides

Problem 1: Poor separation of the target compound using silica gel column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to identify the optimal mobile phase for separation.
Column Overloading Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Irregular Column Packing Ensure the silica gel is packed uniformly without any cracks or channels to prevent band broadening.
Co-eluting Impurities Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or a different chromatographic technique like HPLC.

Problem 2: The purified compound shows signs of degradation.

Possible Cause Troubleshooting Step
Oxidation Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Store the purified compound at low temperatures and protected from light.
Isomerization Avoid exposure to acidic or basic conditions during purification and storage. Use neutral glassware and solvents.
Thermal Instability Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature and high vacuum.

Problem 3: Low recovery of the target compound after HPLC purification.

Possible Cause Troubleshooting Step
Irreversible Adsorption The compound may be irreversibly binding to the HPLC column. Try a different column chemistry or add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds, though caution is needed to avoid degradation).
Compound Precipitation The compound may be precipitating on the column or in the tubing. Ensure the mobile phase has sufficient solubilizing power.
Sample Loss During Workup Minimize the number of transfer steps and ensure complete extraction from the collection vials.

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Column Chromatography

  • Preparation of the Crude Sample: Dissolve the crude extract or reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Example Data Summary for Purification of this compound.

Purification Step Starting Material (mg) Product Recovered (mg) Purity (%) Yield (%) Analytical Method
Crude Extract1000-~20-TLC, ¹H NMR
Silica Gel Column10001508515HPLC
Preparative HPLC150120>9880HPLC, ¹H NMR

Mandatory Visualization

Purification_Workflow Crude_Extract Crude Extract or Synthetic Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Fractions are pure Impure_Fractions Combine Impure Fractions Fraction_Analysis->Impure_Fractions Fractions are impure Solvent_Evaporation_Pure Solvent Evaporation Pure_Fractions->Solvent_Evaporation_Pure Solvent_Evaporation_Impure Solvent Evaporation Impure_Fractions->Solvent_Evaporation_Impure Final_Product Pure this compound Solvent_Evaporation_Pure->Final_Product Repurification Repurification (e.g., Preparative HPLC) Repurification->Fraction_Analysis Solvent_Evaporation_Impure->Repurification

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Labdane Diterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic separation of labdane (B1241275) diterpenoid isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of labdane diterpenoid isomers.

Question: Why am I observing poor resolution and significant peak co-elution between my labdane diterpenoid isomers?

Answer: Poor resolution and co-elution are common challenges due to the structural similarity of labdane diterpenoid isomers. Several factors in your High-Performance Liquid Chromatography (HPLC) method could be contributing to this issue.

  • Column Chemistry: The choice of stationary phase is critical. Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as one with pentafluorophenyl (PFP) or phenyl-hexyl functionalities, which can offer alternative selectivities through pi-pi interactions.

  • Mobile Phase Composition: The organic modifier and additives in your mobile phase play a crucial role. Optimizing the gradient slope and the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Acetonitrile often provides sharper peaks, while methanol (B129727) can alter elution order. The addition of a small percentage of an acid, like formic acid or acetic acid, can improve peak shape for acidic diterpenoids by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature can decrease viscosity, leading to sharper peaks and sometimes improved resolution. However, in some cases, lower temperatures may enhance selectivity. It is recommended to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition.

Question: My peaks are showing significant tailing. What are the potential causes and solutions?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the labdane diterpenoids, causing tailing. Using a highly end-capped column or adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can mitigate these interactions.

  • Mobile Phase pH: If your labdane diterpenoids have ionizable groups, the mobile phase pH should be controlled to ensure they are in a single ionic form. Buffering the mobile phase can lead to more symmetrical peaks.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.

  • Column Contamination: Contamination at the head of the column can also cause peak tailing. Flushing the column or using a guard column can help prevent this.

Question: How can I improve the sensitivity of my analysis for low-concentration labdane diterpenoids?

Answer: Improving sensitivity requires optimizing both the chromatographic separation and the detector settings.

  • Detector Choice: While UV detection is common, it may not be sensitive enough for all applications. Consider using a mass spectrometer (MS) as a detector. LC-MS offers high sensitivity and selectivity, which is particularly useful for complex matrices.

  • Mobile Phase Additives: Ensure your mobile phase additives are volatile if you are using an MS detector. Additives like formic acid or ammonium (B1175870) formate (B1220265) can enhance ionization efficiency.

  • Peak Sharpening: Methods that lead to sharper, narrower peaks will increase the peak height and thus improve the signal-to-noise ratio. This can be achieved by optimizing the flow rate, using a smaller particle size column, and ensuring minimal extra-column volume in your HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for labdane diterpenoid isomers?

A1: A good starting point for method development is to use a C18 column with a water/acetonitrile gradient. A typical gradient might run from 30% to 90% acetonitrile over 30 minutes. The mobile phase should be acidified with 0.1% formic acid to improve peak shape.

Q2: Can Supercritical Fluid Chromatography (SFC) be used for separating labdane diterpenoid isomers?

A2: Yes, SFC is an excellent alternative to HPLC for the separation of isomers, including labdane diterpenoids. SFC often provides higher efficiency and unique selectivity. The primary mobile phase is supercritical CO2, with a polar co-solvent such as methanol or ethanol. Chiral stationary phases are also widely used in SFC for enantiomeric separations.

Q3: How do I choose the appropriate stationary phase for my specific labdane diterpenoid isomers?

A3: The choice depends on the specific structures of your isomers. A screening approach is often best. Start with a standard C18 column, and if resolution is insufficient, try columns with different selectivities such as PFP, phenyl-hexyl, or embedded polar group phases. For chiral separations, a chiral stationary phase is necessary.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Screening Labdane Diterpenoid Isomers

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 30% B

    • 41-50 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Data Presentation

Table 1: Comparison of Stationary Phases for the Separation of Two Hypothetical Labdane Diterpenoid Isomers (Isomer A and Isomer B)

Stationary PhaseMobile Phase GradientRetention Time Isomer A (min)Retention Time Isomer B (min)Resolution (Rs)
C18Water/Acetonitrile + 0.1% Formic Acid15.215.81.2
PFPWater/Acetonitrile + 0.1% Formic Acid18.119.52.1
Phenyl-HexylWater/Methanol + 0.1% Formic Acid22.523.41.8

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Crude Extract dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (e.g., C18 Column) inject->separate detect UV/MS Detection separate->detect process Process Chromatogram detect->process quantify Quantify Isomers process->quantify

Caption: Experimental workflow for the analysis of labdane diterpenoid isomers.

Troubleshooting_Logic problem Poor Resolution / Co-elution check_column Evaluate Column Choice problem->check_column check_mobile Optimize Mobile Phase problem->check_mobile check_temp Adjust Temperature problem->check_temp solution_pfp Try PFP or Phenyl-Hexyl Column check_column->solution_pfp If C18 is insufficient solution_gradient Modify Gradient Slope check_mobile->solution_gradient solution_solvent Switch Organic Solvent (ACN vs. MeOH) check_mobile->solution_solvent solution_temp Screen 25-50°C Range check_temp->solution_temp

Caption: Troubleshooting logic for poor resolution of labdane diterpenoid isomers.

Troubleshooting inconsistent bioassay results for 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpene isolated from plants such as Hedychium coronarium and Alpinia formosana.[1] Given the known biological activities of related labdane diterpenes, this guide focuses on troubleshooting for cytotoxicity and anti-inflammatory bioassays.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related labdane diterpenes?

A1: Labdane-type diterpenes, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Specifically, compounds isolated from Hedychium coronarium, where this compound is found, have demonstrated cytotoxic effects against various cancer cell lines.[2][5] Therefore, this compound is often investigated for its potential as an anticancer or anti-inflammatory agent.

Q2: What is the best solvent to use for dissolving this compound for bioassays?

A2: Like many diterpenoids, this compound is a lipophilic compound with poor aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My this compound solution in DMSO appears cloudy. Can I still use it?

A3: A cloudy stock solution suggests that the compound may have precipitated. Using a heterogeneous stock solution will lead to inaccurate and non-reproducible concentrations in your bioassays. It is advisable to gently warm the solution to try and redissolve the compound. If it remains cloudy, it is best to prepare a fresh stock solution. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.

Q4: How should I store my stock solution of this compound?

A4: For short-term storage, stock solutions in DMSO can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Troubleshooting Inconsistent Bioassay Results

High Variability Between Replicate Wells

High variability between replicate wells is a frequent issue that can mask the true biological effect of the compound. Below is a table summarizing common causes and solutions.

Potential Cause Troubleshooting & Optimization
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.
Uneven Cell Seeding Ensure the cell suspension is homogeneous before and during plating. Gently swirl the flask or tube before aspirating cells for each plate.
Edge Effects Evaporation and temperature fluctuations are more pronounced in the outer wells of a microplate. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).
Compound Precipitation The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media. Ensure rapid and thorough mixing upon dilution. Perform a solubility test at the highest concentration to be used in the final assay medium to check for precipitation over the course of the experiment.
Inconsistent Incubation Ensure consistent temperature and CO2 levels in the incubator. Avoid placing plates in areas with significant temperature fluctuations, such as near the door.
Lack of Expected Biological Activity

If this compound does not show the expected cytotoxic or anti-inflammatory effects, consider the following:

Potential Cause Troubleshooting & Optimization
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Protect the compound from light, especially during long incubation periods.
Sub-optimal Concentration Range The effective concentration range may be outside of what was tested. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range.
Incorrect Assay Timing The incubation time may be too short or too long to observe an effect. For cytotoxicity assays, consider multiple time points (e.g., 24, 48, and 72 hours). For anti-inflammatory assays, the timing of compound addition relative to the inflammatory stimulus is critical and may need optimization.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines.
Assay Interference The compound may interfere with the assay itself. For example, in an MTT assay, the compound might directly reduce the MTT reagent. Run a cell-free control with the compound and assay reagents to check for interference.

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound from a concentrated stock in DMSO. Further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Hypothetical Signaling Pathway for Induction of Apoptosis

G cluster_0 Hypothetical Apoptotic Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Workflow for a Cytotoxicity Bioassay

G cluster_1 Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E MTT Addition D->E F Incubation (3-4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

References

Identifying and removing impurities from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from natural extracts.

Frequently Asked questions (FAQs)

FAQ 1: My crude extract is a complex mixture. Where do I begin with purification?

The initial purification of a crude extract often involves a pre-isolation or enrichment step to separate compounds based on their general properties before proceeding to more refined chromatographic techniques.[1] A common first step is solvent partitioning, which separates components based on their differential solubility in two immiscible solvents.[1] This technique is effective for fractionating complex mixtures into broad categories of polarity.[1]

FAQ 2: I'm observing low yields of my target compound after the initial extraction. What are the likely causes and how can I improve this?

Low yields from the initial extraction can stem from several factors, including the particle size of the raw material and the choice of extraction solvent.[2][3] To enhance the extraction efficiency, consider the following:

  • Optimize Particle Size: Grinding the raw material to a consistent and fine powder increases the surface area available for solvent interaction.[3]

  • Solvent Selection: The choice of solvent is critical. It's advisable to test a variety of solvents with different polarities to identify the most effective one for your target compound.[3] The efficiency of the extraction is influenced by the properties of the solvent, the particle size of the raw materials, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction.[2]

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved yields and shorter extraction times compared to traditional methods.[2][4]

FAQ 3: My aqueous extract remains turbid even after vacuum filtration. What could be causing this and how can I clarify it?

Persistent turbidity in aqueous extracts is often due to the presence of suspended fine particles, colloids, proteins, or other plant-based materials that are not fully soluble.[5] Extensive ultrasonication or long maceration times can contribute to this by breaking down plant materials into very small fragments.[5]

Here are some strategies to achieve a clearer extract:

  • Centrifugation: A preliminary centrifugation step at a moderate to high speed (e.g., 4,000–10,000 g for 10–15 minutes) can pellet coarser debris before filtration.[5]

  • Finer Filtration: Using a filter with a smaller pore size (e.g., 0.5-1 µm) can be effective.[5] For finer particles, a membrane filter (e.g., 0.45 µm) may be necessary.[5]

  • Sedimentation: Allowing the extract to settle for 12-48 hours at a cool temperature (8-10°C) can help precipitate fine particles.[5]

  • pH Adjustment: Modifying the pH of the extract can sometimes facilitate the precipitation of proteins.[5]

FAQ 4: What are the most common types of impurities I should be aware of in my natural extract?

Impurities in natural extracts can be broadly categorized as follows:

  • Related to the Source Material:

    • Macromolecules: Such as proteins and starch.[4]

    • Structurally Similar Compounds: Homologues and analogues of the target compound.[1]

    • Other Secondary Metabolites: A wide array of compounds with varying polarities.[1]

  • Introduced During Cultivation and Processing:

    • Pesticides and Herbicides: Residues from agricultural practices.[6]

    • Heavy Metals: Contaminants from the soil and water.[6][7]

  • Introduced During the Extraction Process:

    • Residual Solvents: Solvents used during extraction that are not completely removed.[8]

    • Artifacts of the Extraction Method: For instance, thermolabile compounds may degrade if subjected to high temperatures.[1]

FAQ 5: How can I identify the specific impurities present in my extract?

A combination of chromatographic and spectroscopic techniques is typically employed for impurity identification:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of the extract.[7]

  • Spectroscopic Techniques:

    • Mass Spectrometry (MS): Provides information about the molecular weight and structure of the compounds.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze the chemical structure and composition.[7]

Hyphenated techniques like LC-MS/MS, GC-MS, and LC-NMR are particularly powerful for identifying and characterizing impurities.[9]

Troubleshooting Guides

Problem: Significant Loss of Target Compound During Column Chromatography
Potential Cause Troubleshooting Action
Inappropriate Stationary Phase The stationary phase (e.g., silica (B1680970) gel, alumina) may be irreversibly adsorbing your compound. Try a different stationary phase, such as a reverse-phase material.[3]
Compound Degradation on the Column Acid-sensitive compounds can degrade on standard silica gel.[3] Consider using a neutral or basic stationary phase, or work at lower temperatures and protect the column from light and air.
Poor Eluent Selection The eluent may not be effectively desorbing your target compound. Systematically test different solvent systems to find one that provides an optimal retention factor (Rf) of approximately 0.3-0.4 for your target compound on TLC.[3]
Column Overloading Too much sample applied to the column can lead to poor separation and co-elution with impurities.[3] Reduce the amount of sample loaded onto the column.
Problem: Co-elution of Impurities with the Target Compound
Potential Cause Troubleshooting Action
Insufficient Resolution The chosen chromatographic conditions are not providing adequate separation between the target and the impurity.
Optimize the Mobile Phase: For reverse-phase HPLC, adjust the organic solvent-to-water ratio, change the organic modifier (e.g., from acetonitrile (B52724) to methanol), or alter the pH.
Change the Stationary Phase: Select a column with a different chemistry (e.g., C18 to phenyl-hexyl) or a smaller particle size for higher efficiency.
Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of complex mixtures.
Structurally Similar Impurity The impurity has very similar physicochemical properties to the target compound.
Employ a Different Separation Technique: Consider techniques with different separation mechanisms, such as counter-current chromatography (CCC) or supercritical fluid chromatography (SFC).[1]
Preparative HPLC: Utilize preparative HPLC for high-resolution purification of the target compound.[4]

Experimental Protocols

Protocol 1: Solvent Partitioning for Preliminary Fractionation

This protocol describes a general method for separating a crude extract into fractions of differing polarities.

  • Dissolve the Crude Extract: Dissolve the dried crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare the Separatory Funnel: Add the dissolved extract to a separatory funnel. Add an equal volume of an immiscible solvent (e.g., hexane (B92381) for non-polar compounds or ethyl acetate (B1210297) for medium-polarity compounds).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collect the Fractions: Drain the lower layer into a flask. Pour the upper layer out through the top of the funnel into a separate flask.

  • Repeat Extraction: To maximize recovery, re-extract the aqueous layer with fresh portions of the organic solvent.

  • Combine and Concentrate: Combine the respective organic and aqueous fractions and concentrate them using a rotary evaporator.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to expedite the extraction process.

  • Sample Preparation: Place a weighed amount of finely ground plant material into an extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent to the vessel, ensuring the plant material is fully submerged.

  • Sonication: Place the vessel in an ultrasonic bath. The water level in the bath should be sufficient to cover the solvent level within the vessel.[3]

  • Extraction: Activate the ultrasonic bath. The cavitation bubbles generated will disrupt the plant cell walls, enhancing extraction.[3] Typical extraction times range from 15 to 60 minutes.[3]

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. Concentrate the solvent using a rotary evaporator.[3]

Visualizations

Experimental_Workflow cluster_extraction Extraction Phase cluster_preliminary_purification Preliminary Purification cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Identification raw_material Raw Natural Material extraction Solvent Extraction (e.g., Maceration, UAE) raw_material->extraction crude_extract Crude Extract extraction->crude_extract filtration Filtration / Centrifugation crude_extract->filtration partitioning Solvent Partitioning column_chrom Column Chromatography partitioning->column_chrom filtration->partitioning prep_hplc Preparative HPLC column_chrom->prep_hplc hplc_gc HPLC / GC Analysis prep_hplc->hplc_gc spectroscopy Spectroscopic Identification (MS, NMR) hplc_gc->spectroscopy pure_compound Isolated Pure Compound spectroscopy->pure_compound

Caption: A generalized workflow for the isolation and purification of compounds from natural extracts.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Inadequate Grinding start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Inefficient Extraction Method start->cause3 solution1 Optimize Particle Size cause1->solution1 Address solution2 Screen Solvents of Varying Polarity cause2->solution2 Address solution3 Employ Modern Techniques (e.g., UAE, MAE) cause3->solution3 Address end Improved Yield solution1->end solution2->end solution3->end

References

Technical Support Center: Scale-up Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 15,16-Dinor-8(17),11-labdadien-13-one.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A frequent and cost-effective starting material for the synthesis of this and other labdane (B1241275) diterpenoids is (+)-sclareolide, which is derived from sclareol. Sclareol is a natural product that can be isolated from Salvia sclarea (clary sage).

Q2: What is the general synthetic strategy for producing this compound?

A2: The synthesis typically involves a two-stage process. The first stage is the oxidative degradation of the side chain of a suitable labdane precursor, such as sclareolide (B1681565), to generate a key intermediate ketone. The second stage involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ketone (enone) side chain.

Q3: What are the critical parameters to control during the oxidative degradation step?

A3: Key parameters for the oxidative degradation, for instance using potassium permanganate (B83412), include temperature, reaction time, and the stoichiometry of the oxidizing agent. Careful control is necessary to avoid over-oxidation or the formation of unwanted byproducts. It is crucial to monitor the reaction progress closely, for example by thin-layer chromatography (TLC).

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system using a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly employed to separate the desired product from residual reagents and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the oxidative degradation step - Incomplete reaction.- Over-oxidation of the starting material.- Suboptimal reaction temperature.- Monitor the reaction by TLC to ensure complete consumption of the starting material.- Carefully control the stoichiometry of the oxidizing agent.- Maintain the recommended reaction temperature. A lower temperature may slow the reaction but can improve selectivity.
Formation of multiple byproducts in the degradation step - Reaction temperature is too high.- Excess oxidizing agent.- Perform the reaction at a lower temperature.- Use a controlled addition of the oxidizing agent.
Low yield in the Wittig/Horner-Wadsworth-Emmons reaction - Incomplete formation of the ylide/phosphonate carbanion.- Steric hindrance around the ketone.- Low reactivity of the ylide.- Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) for ylide formation.- Consider using the more reactive Horner-Wadsworth-Emmons reagent for sterically hindered ketones.- For stabilized ylides, a higher reaction temperature or longer reaction time may be necessary.
Difficulty in purifying the final product - Co-elution of the product with byproducts of similar polarity.- Tailing of the product on the silica gel column.- Optimize the solvent system for column chromatography; a shallower gradient may improve separation.- Consider using a different stationary phase, such as alumina, or employing preparative HPLC for challenging separations.- Adding a small amount of a modifying solvent (e.g., triethylamine (B128534) for basic compounds) to the eluent can sometimes reduce tailing, though this is less common for ketones.
Inconsistent reaction outcomes upon scale-up - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing.- Challenges in maintaining anhydrous conditions on a larger scale.- Use a reactor with efficient overhead stirring and a suitable heating/cooling mantle.- Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).- Consider a slow, controlled addition of reagents to manage exothermic reactions.

Experimental Protocols

Stage 1: Oxidative Degradation of (+)-Sclareolide to a Ketone Intermediate

This protocol is a representative procedure based on common methods for the degradation of labdane diterpenoids.

Materials:

  • (+)-Sclareolide

  • Potassium permanganate (KMnO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (+)-sclareolide in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium permanganate and sodium bicarbonate in water.

  • Slowly add the potassium permanganate solution to the sclareolide solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of this compound via Wittig Reaction

Materials:

  • Ketone intermediate from Stage 1

  • (Carboethoxyethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (carboethoxyethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere, add potassium tert-butoxide at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of the ketone intermediate from Stage 1 in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data for this compound
Property Value
Molecular Formula C₁₈H₂₈O
Molecular Weight 260.41 g/mol
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.85 (d, J=16.0 Hz, 1H), ~6.05 (d, J=16.0 Hz, 1H), ~4.80 (s, 1H), ~4.50 (s, 1H), ~2.25 (s, 3H), ~0.90-2.10 (m), ~0.85 (s, 3H), ~0.80 (s, 3H), ~0.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~198.5, ~148.0, ~145.0, ~132.0, ~106.0, ~56.0, ~55.0, ~42.0, ~39.5, ~39.0, ~33.5, ~33.0, ~27.0, ~24.0, ~21.5, ~19.0, ~14.5
Mass Spectrometry (EI) m/z (%): 260 (M⁺), 245, 217, 203, 189, 177, 137, 121, 109, 95, 81

Note: The provided NMR and MS data are representative and may vary slightly depending on the specific instrument and conditions used.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_stage1 Stage 1: Oxidative Degradation cluster_stage2 Stage 2: Side-Chain Construction cluster_purification Purification sclareolide (+)-Sclareolide oxidation Oxidative Cleavage (e.g., KMnO4) sclareolide->oxidation Step 1 ketone Norlabdane Ketone Intermediate oxidation->ketone wittig Wittig or HWE Reaction ketone->wittig Step 2 product 15,16-Dinor-8(17),11- labdadien-13-one wittig->product chromatography Column Chromatography product->chromatography Purification final_product Pure Product chromatography->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G cluster_yield Low Yield cluster_purity Purity Issues cluster_scaleup Scale-up Problems start Problem Encountered low_yield Low Overall Yield start->low_yield purity_issue Impure Product start->purity_issue scaleup_issue Inconsistent Results on Scale-up start->scaleup_issue check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (T, t) low_yield->check_conditions check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere byproducts Identify Byproducts (NMR, MS) purity_issue->byproducts optimize_chroma Optimize Chromatography (Solvent System, Gradient) purity_issue->optimize_chroma recrystallize Consider Recrystallization purity_issue->recrystallize mixing Evaluate Mixing Efficiency scaleup_issue->mixing heat_transfer Assess Heat Transfer scaleup_issue->heat_transfer reagent_addition Slow Reagent Addition scaleup_issue->reagent_addition

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Mass Spectra Interpretation for 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with 15,16-Dinor-8(17),11-labdadien-13-one and interpreting its mass spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C18H26O. The expected monoisotopic mass of the molecular ion is approximately 258.1984 g/mol . When analyzing the mass spectrum, look for a peak at m/z 258. This peak may be of low intensity depending on the ionization method used.

Q2: What are the primary fragmentation patterns to expect in the EI-MS of this compound?

The fragmentation of this compound is primarily dictated by its labdane (B1241275) skeleton, the exocyclic double bond, and the α,β-unsaturated ketone side chain. Key expected fragmentation pathways include alpha cleavage at the ketone, cleavage of the side chain, and retro-Diels-Alder (RDA) reaction in the B-ring.

Q3: How can I identify the key fragments in the mass spectrum?

Refer to the data table below for a summary of predicted key fragments, their mass-to-charge ratio (m/z), and their proposed structures. The presence and relative intensity of these fragments can help confirm the structure of your compound.

Troubleshooting Guide

Problem: I don't see a clear molecular ion peak.

  • Possible Cause: The molecular ion of some labdane diterpenes can be unstable and undergo rapid fragmentation.[1]

  • Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule, increasing the likelihood of observing the molecular ion. In ESI, you would look for the protonated molecule [M+H]+ at m/z 259 or other adducts.

Problem: The base peak in my spectrum is not one of the predicted major fragments.

  • Possible Cause 1: The ionization energy used was significantly different from the standard 70 eV for EI-MS, leading to a different fragmentation pattern.

  • Solution 1: Ensure your mass spectrometer is calibrated and operating at standard EI conditions (70 eV) for comparability with reference spectra.

  • Possible Cause 2: The sample may be impure, and the base peak corresponds to a co-eluting contaminant.

  • Solution 2: Check the purity of your sample using other analytical techniques like GC-FID or NMR. If using GC-MS, examine the peaks at different retention times.

  • Possible Cause 3: Isomerization of the double bonds may occur in the injector port of the GC-MS, leading to a different fragmentation pattern.

  • Solution 3: Try a lower injector temperature to minimize thermal isomerization.

Problem: I am seeing unexpected peaks that are not in the predicted fragmentation table.

  • Possible Cause: Complex rearrangements can occur in the mass spectrometer, leading to a variety of minor fragments. The fragmentation of cyclic systems like the labdane skeleton can be complex.

  • Solution: Focus on the presence and relative ratios of the major predicted fragments for structural confirmation. If a significant unexpected peak is consistently observed, it may warrant further investigation using high-resolution mass spectrometry (HRMS) to determine its elemental composition and propose a possible structure.

Data Presentation: Predicted Key Fragments

m/z (Predicted) Proposed Lost Fragment Proposed Fragment Structure Relative Intensity (Predicted)
258-Molecular Ion [C18H26O]+•Low to Medium
243•CH3[M - 15]+; Loss of methyl from the side chain (α-cleavage)High
215•C3H7[M - 43]+; Cleavage of the entire side chainMedium
187C5H9O•[M - 85]+; Further fragmentation of the side chain and part of the B-ringMedium
136C9H14Retro-Diels-Alder fragmentation of the B-ringMedium
121C10H17Fragmentation of the decalin ring systemHigh
109C11H17Fragmentation of the decalin ring systemMedium
93C12H19Fragmentation of the decalin ring systemMedium
43C15H23•Acetyl cation [CH3CO]+High

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Labdane Diterpenes

This is a general protocol and may require optimization for your specific instrument and sample.

  • Sample Preparation:

    • Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the sample is in a complex matrix, perform appropriate extraction and purification steps (e.g., column chromatography) prior to analysis.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for sensitive analysis or split mode for higher concentrations. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3-5 minutes, depending on the solvent and GC method).

Mandatory Visualization

Fragmentation_Pathway M This compound m/z = 258 F243 [M-15]+ m/z = 243 M->F243 - •CH3 F215 [M-43]+ m/z = 215 M->F215 - •COCH3 F136 Retro-Diels-Alder Fragment m/z = 136 M->F136 RDA F43 Acetyl Cation m/z = 43 M->F43 Side chain cleavage F121 Decalin Fragment m/z = 121 F215->F121 - C7H9

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Effects of 15,16-Dinor-8(17),11-labdadien-13-one and Related Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene isolated from Hedychium coronarium, and other structurally related compounds. Due to the limited availability of specific cytotoxic data for this compound, this guide focuses on the broader cytotoxic potential of labdane (B1241275) diterpenes from the same plant source to offer a valuable comparative context for researchers.

Executive Summary

Labdane diterpenes, a class of natural products, have garnered significant interest in oncology research due to their potential as anticancer agents. Compounds isolated from Hedychium coronarium, including various labdane diterpenes, have demonstrated cytotoxic activities against a range of cancer cell lines. While specific data for this compound is scarce in publicly available literature, the analysis of related compounds provides insights into the potential efficacy and mechanisms of this subclass of molecules. This guide synthesizes the available data on the cytotoxicity of these compounds, outlines common experimental protocols, and visualizes potential signaling pathways.

Data Presentation: Comparative Cytotoxicity of Labdane Diterpenes

The following table summarizes the available 50% inhibitory concentration (IC50) values for various labdane diterpenes isolated from Hedychium coronarium and the standard chemotherapeutic drug, Doxorubicin, against different cancer cell lines. This data is compiled from multiple research sources to provide a comparative overview.

Compound/DrugCell LineIC50 (µM)Reference
Isocoronarin D LNCaP> 60.2[1]
HepG279.2 ± 25.6[1]
Methoxycoronarin D LNCaP> 60.2[1]
HepG2> 60.2[1]
Ethoxycoronarin D LNCaP48.7 ± 1.5[1]
HepG2> 57.8[1]
Coronarin D HeLa-[2]
Coronarin D methyl ether HeLa-[2]
Doxorubicin HepG212.2[3]
A549> 20[3]
HeLa2.9[3]
MCF-72.5[3]

Note: "-" indicates that the study mentioned cytotoxic activity but did not provide a specific IC50 value. The IC50 values for Doxorubicin are provided as a benchmark for comparison.[3]

Experimental Protocols

The cytotoxic effects of the compounds listed above are typically evaluated using colorimetric assays such as the MTT or SRB assay. Below is a detailed methodology for the MTT assay, a commonly used protocol for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[5][6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Cell Treatment seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Postulated Signaling Pathway for Labdane Diterpene-Induced Cytotoxicity

While the precise mechanism for this compound is not yet elucidated, studies on the related labdane diterpene, Coronarin D, suggest a potential mechanism of action involving the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[7]

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Apoptotic Outcome labdane Labdane Diterpene ros ROS Production labdane->ros induces mapk MAPK Pathway (ERK/JNK Phosphorylation) labdane->mapk activates ros->mapk may influence proliferation_inhibition Inhibition of Cell Proliferation mapk->proliferation_inhibition leads to apoptosis Apoptosis (Intrinsic Pathway) mapk->apoptosis activates

Caption: Postulated signaling pathway for labdane diterpenes.

References

Validating the Mechanism of Action of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the proposed mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene. Due to the limited direct experimental data on this specific compound, this guide leverages data from the structurally and functionally similar labdane (B1241275) diterpene, Coronarin D, also isolated from Hedychium coronarium. A second comparator, Parthenolide, a sesquiterpene lactone with a well-documented mechanism involving similar pathways, is included to provide a broader context.

This guide will focus on the proposed anti-inflammatory and cytotoxic activities of this compound, which are hypothesized to occur through the inhibition of the NF-κB signaling pathway and the induction of apoptosis.

Comparative Analysis of Cytotoxic Activity

CompoundCancer Cell LineIC50 (µM)Reference
Coronarin D A-549 (Lung Cancer)13.49
HCT-116 (Colon Cancer)26.03
Parthenolide GLC-82 (Non-small cell lung)6.07 ± 0.45
A549 (Non-small cell lung)15.38 ± 1.13
H1650 (Non-small cell lung)9.88 ± 0.09
H1299 (Non-small cell lung)12.37 ± 1.21
PC-9 (Non-small cell lung)15.36 ± 4.35
SiHa (Cervical Cancer)8.42 ± 0.76
MCF-7 (Breast Cancer)9.54 ± 0.82

Proposed Mechanism of Action: Signaling Pathways

Based on the known activities of the closely related compound Coronarin D, this compound is proposed to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways.

dot

Proposed_Mechanism_of_Action cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Stimulus TNF-α, LPS, etc. Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates IkB_NFkB->NFkB_p65_p50 releases MAPK_pathway MAPK Pathway (JNK, p38) Apoptosis Apoptosis (Caspase Activation) MAPK_pathway->Apoptosis ROS ROS Generation ROS->Apoptosis Gene_expression Gene Transcription NFkB_p65_p50_nuc->Gene_expression activates Inflammation Inflammation (iNOS, COX-2) Gene_expression->Inflammation Proliferation Cell Proliferation (Cyclin D1) Gene_expression->Proliferation Survival Cell Survival (Bcl-2) Gene_expression->Survival Compound 15,16-Dinor-8(17),11- labdadien-13-one Compound->IKK inhibits Compound->MAPK_pathway activates Compound->ROS induces

Caption: Proposed signaling pathway of this compound.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, the following key experiments are recommended.

This assay is designed to quantify the activation of the NF-κB signaling pathway in response to treatment with the compound.

  • Cell Seeding:

    • HEK293T cells are seeded in a 96-well plate at a density of 3 x 10^5 cells/well.

    • Cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • Transfection complexes are added to the cells and incubated for 24 hours.

  • Compound Treatment and Stimulation:

    • The transfection medium is replaced with fresh medium containing various concentrations of this compound or the comparator compounds.

    • After a 1-hour pre-incubation with the compounds, cells are stimulated with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6 hours.

  • Luciferase Assay:

    • The medium is removed, and cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment:

    • Cancer cells (e.g., A-549 or HCT-116) are seeded in a 96-well plate.

    • Cells are treated with various concentrations of this compound or comparator compounds for 24 hours.

  • Assay Procedure:

    • An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

    • The plate is gently mixed on a plate shaker and incubated at room temperature for 1 to 2 hours.

  • Luminescence Measurement:

    • The luminescence of each sample is measured using a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

Experimental Workflow for Comparative Analysis

The following workflow outlines a structured approach to compare the mechanism of action of this compound with known inhibitors of the NF-κB pathway.

dot

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis & Comparison cluster_validation Validation Cell_Culture Cell Culture (e.g., HEK293T, A-549) NFkB_Assay NF-κB Luciferase Reporter Assay Cell_Culture->NFkB_Assay Caspase_Assay Caspase-Glo 3/7 Assay Cell_Culture->Caspase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Compound_Prep Compound Preparation (Test & Comparators) Compound_Prep->NFkB_Assay Compound_Prep->Caspase_Assay Compound_Prep->Cytotoxicity_Assay Pathway_Inhibition Quantification of Pathway Inhibition NFkB_Assay->Pathway_Inhibition Apoptosis_Induction Measurement of Apoptosis Induction Caspase_Assay->Apoptosis_Induction IC50_Calc IC50 Calculation Cytotoxicity_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison Pathway_Inhibition->Comparison Apoptosis_Induction->Comparison Validation_Conclusion Validation of Proposed Mechanism of Action Comparison->Validation_Conclusion

Caption: Comparative experimental workflow for mechanism validation.

By following the outlined experimental protocols and workflow, researchers can systematically investigate and validate the proposed mechanism of action of this compound. The comparative data generated will be invaluable for assessing its potential as a novel therapeutic agent.

Structure-activity relationship (SAR) studies of 15,16-Dinor-8(17),11-labdadien-13-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 15,16-Dinor-8(17),11-labdadien-13-one Analogs in Cancer Research

Introduction

This compound is a labdane (B1241275) diterpenoid isolated from the aerial parts of Hedychium coronarium.[1] This class of natural products has garnered significant interest in the scientific community due to its diverse biological activities, including cytotoxic and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing on experimental data from closely related compounds to elucidate the key structural features governing their biological effects. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Analysis of Labdane Diterpenoid Analogs

While specific SAR studies on a broad series of synthetic analogs of this compound are limited in publicly available literature, valuable insights can be gleaned from comparing its structure and activity with other naturally occurring and semi-synthetic labdane diterpenes. The following table summarizes the cytotoxic activities of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound and Related Labdane Diterpenes

Compound NameKey Structural FeaturesCell Line(s)IC50 (µM)Reference(s)
This compound α,β-Unsaturated ketoneNot explicitly reported in detailNot explicitly reported in detail[3]
Hedychenone (B1253372)Contains a furan (B31954) ring instead of the α,β-unsaturated ketoneMultiple human cancer cell linesPotent[4][5]
Coronarin DC15 alcohol and C16 methyl, lacking the C13-ketoneHuman nasopharyngeal cancer cells (NPC-BM, NPC-039)~8 µM (cell viability)[6]
Hedychenone DimerDimerization at C-8Human cancer cell linesSignificantly enhanced activity compared to monomer[4][5]
Hedychilactone A Analog (Compound 15)Modified lactone ringHuman Umbilical Vein Endothelial Cell (HUVEC)Selective inhibition of HUVEC growth[7]

Inferred Structure-Activity Relationships

Based on the comparative data, several key structural features appear to be critical for the cytotoxic activity of this class of compounds:

  • The Electrophilic Center at C-13: The α,β-unsaturated ketone in this compound provides an electrophilic Michael acceptor, which can potentially react with nucleophilic residues in biological targets, contributing to its bioactivity.

  • The Furanoid Ring System: In the closely related hedychenone, the furan ring is crucial for its potent cytotoxic activity. Modifications of this ring system have a significant impact on cytotoxicity, suggesting its importance in target binding.[4][5]

  • Dimerization: The dimerization of hedychenone at the C-8 position has been shown to significantly enhance its cytotoxic activity.[4][5] This suggests that a larger molecular footprint and the potential to interact with multiple binding sites could be advantageous.

  • Modifications at the Side Chain: The presence of a hydroxyl group at C-15 in Coronarin D, as opposed to the ketone at C-13, still confers significant cytotoxic activity, indicating that different functionalities in this region are tolerated and can contribute to the biological effect.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the cytotoxic activity of labdane diterpenes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[3][10][11][12][13]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway affected by cytotoxic labdane diterpenes and a general workflow for their evaluation.

G Potential Signaling Pathway for Cytotoxic Labdane Diterpenes LD Labdane Diterpene Cell Cancer Cell LD->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS MAPK MAPK Pathway (JNK/p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Cycle Cell Cycle Arrest (G2/M) MAPK->Cycle

Caption: Potential mechanism of action for cytotoxic labdane diterpenes.

G Experimental Workflow for SAR Studies cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A Parent Compound (this compound) B Analog Synthesis A->B C Cytotoxicity Screening (MTT/SRB Assays) B->C D IC50 Determination C->D E Structure-Activity Relationship (SAR) Analysis D->E

Caption: General workflow for SAR studies of labdane diterpene analogs.

Conclusion

The available evidence from studies on this compound and its close analogs, such as hedychenone and coronarin D, provides a foundational understanding of the structure-activity relationships governing their cytotoxic properties. Key takeaways for researchers in drug development include the importance of the C-13 position and the potential for enhanced activity through dimerization. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR and to identify lead compounds with improved potency and selectivity for future anticancer drug development.

References

Lack of In Vitro Cytotoxicity of 15,16-Dinor-8(17),11-labdadien-13-one Compared to Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the labdane (B1241275) diterpene 15,16-Dinor-8(17),11-labdadien-13-one reveals a significant lack of cytotoxic activity against a panel of human cancer cell lines when contrasted with the potent effects of established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel (B517696). This guide presents available experimental data to provide a clear comparison for researchers and drug development professionals.

Executive Summary

Recent in vitro studies investigating the cytotoxic potential of this compound, a natural product isolated from sources including Curcuma mangga, have shown no significant anti-proliferative effects against a range of cancer cell lines.[1][2][3] This stands in stark contrast to the low micromolar and nanomolar inhibitory concentrations (IC50) typically observed for standard-of-care chemotherapeutic drugs. This report summarizes the available data, details the experimental methodologies used, and provides a comparative overview to inform future research in natural product drug discovery.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of this compound against several human cancer cell lines as determined by a neutral red cytotoxicity assay. For comparative purposes, a range of reported IC50 values for doxorubicin, cisplatin, and paclitaxel against some of these and other common cell lines are also provided.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast)Not Active
KB (Nasopharyngeal)Not Active
A549 (Lung)Not Active
Ca Ski (Cervical)Not Active
HCT 116 (Colon)Not Active
HT-29 (Colon)Not Active
Doxorubicin MCF-7 (Breast)0.04 - 1.5
HeLa (Cervical)0.03 - 0.5
A549 (Lung)0.1 - 0.8
Cisplatin MCF-7 (Breast)2.0 - 25
HeLa (Cervical)1.0 - 10
A549 (Lung)1.5 - 15
Paclitaxel MCF-7 (Breast)0.002 - 0.1
HeLa (Cervical)0.005 - 0.05
A549 (Lung)0.001 - 0.02

Note: The IC50 values for chemotherapeutics are compiled from multiple literature sources and can vary based on experimental conditions such as assay type and exposure time. The data for this compound is from a study where "not active" indicates no significant anti-proliferative effect was observed.[1][2][3]

Interestingly, a related labdane diterpene, (E)-labda-8(17),12-dien-15,16-dial, isolated in the same study, demonstrated significant cytotoxicity with IC50 values of 4.3 µg/mL against MCF-7, 7.6 µg/mL against HCT 116, and 6.3 µg/mL against HT-29 cell lines.[2] This highlights the critical role of specific structural features in determining the cytotoxic potential of labdane diterpenes.

Experimental Protocols

The cytotoxicity of this compound was evaluated using a neutral red cytotoxicity assay. The general principles of this assay are outlined below.

Neutral Red Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding: Cancer cells are seeded in 96-well microplates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • Dye Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Extraction: The cells are washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution.

  • Absorbance Measurement: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Structure-Activity Relationship

While specific signaling pathway studies for the inactive this compound are unavailable, research on other cytotoxic labdane diterpenes suggests potential mechanisms of action. For instance, some labdane diterpenes have been shown to induce apoptosis and modulate signaling pathways such as the MAPK pathway.

The lack of activity for this compound, in contrast to the cytotoxicity of (E)-labda-8(17),12-dien-15,16-dial, suggests that the dialdehyde (B1249045) functional group at the C-15 and C-16 positions in the active compound is crucial for its anti-proliferative effects. The ketone group at C-13 in the inactive compound appears insufficient to confer cytotoxicity under the tested conditions.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Treatment with This compound or Chemotherapeutics B->C D Incubation (e.g., 72 hours) C->D E Neutral Red Staining D->E F Dye Extraction E->F G Absorbance Reading (Spectrophotometer) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Logical Relationship: Cytotoxicity Comparison

G cluster_comparison Comparative Cytotoxicity Overview Compound This compound Result_Compound No Significant Cytotoxicity Observed Compound->Result_Compound Chemo Known Chemotherapeutics (Doxorubicin, Cisplatin, etc.) Result_Chemo High Cytotoxicity (Low IC50 Values) Chemo->Result_Chemo

Caption: Logical diagram illustrating the comparative cytotoxicity results.

Conclusion

The available evidence strongly suggests that this compound does not possess in vitro cytotoxic activity against the tested human cancer cell lines. This finding is significant for researchers in the field of natural product chemistry and drug discovery, as it helps to refine the focus towards other, more promising, labdane diterpenes and related compounds. The clear difference in activity between this compound and its structural analog (E)-labda-8(17),12-dien-15,16-dial underscores the importance of specific functional groups for conferring anti-cancer properties. Future research should prioritize the evaluation of other, structurally diverse, labdane diterpenes and explore their mechanisms of action.

References

A Comparative Guide to Cross-Validation of Analytical Techniques for the Detection of 15,16-Dinor-8(17),11-labdadien-13-one

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of 15,16-Dinor-8(17),11-labdadien-13-one, a diterpenoid of interest in various research and development sectors, is paramount for ensuring data integrity and comparability across studies. Cross-validation of analytical methods is a critical process to guarantee that different analytical techniques yield equivalent and reliable results. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound, supported by a framework for their cross-validation.

Comparison of Analytical Methods

The primary analytical techniques suitable for the quantification of diterpenes like this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or ultraviolet (UV) detector. The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[1]

Table 1: Comparison of Analytical Techniques for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with PDA/UV Detection (HPLC-PDA/UV)
Principle Separation based on volatility and polarity, with detection by mass fragmentation.[1]Separation based on polarity, with detection via UV-Vis absorbance.[1]
Selectivity High, based on retention time and unique mass fragmentation patterns.[1]Moderate, with potential for interference from co-eluting compounds.[1]
Sensitivity (LOD) Typically in the low ng/mL range.Generally in the µg/mL range.[2]
Precision (%RSD) < 5%< 2%[2]
Accuracy (%Recovery) 90-110%95-105%[3]
Linearity (r²) > 0.99> 0.999[2]
Sample Derivatization May be required to improve volatility and thermal stability.[2]Generally not required.
Instrumentation Cost HighModerate
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for GC-MS and HPLC-PDA/UV analysis of diterpenoids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or hexane).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Extract the analyte from the sample matrix using an appropriate solvent and employ a cleanup technique such as solid-phase extraction (SPE) to minimize matrix effects.

    • If necessary, perform derivatization to enhance the volatility of the analyte.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

    • Quantify the analyte in the samples using the regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC-PDA/UV) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Prepare calibration standards by serially diluting the stock solution.

    • Extract the analyte from the sample matrix and use SPE for sample cleanup.

    • Filter the final extracts through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for diterpene analysis.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol and water is typical. The mobile phase may be acidified (e.g., with formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: PDA or UV detector set at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Cross-Validation Workflow

Cross-validation ensures the consistency of results between two different analytical methods. This involves analyzing a set of the same samples using both the "reference" and the "comparator" methods and comparing the obtained quantitative values.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison Sample Test Samples Prep Extraction & Cleanup Sample->Prep GCMS GC-MS Analysis (Reference Method) Prep->GCMS HPLC HPLC-PDA/UV Analysis (Comparator Method) Prep->HPLC DataGCMS Quantitative Data (GC-MS) GCMS->DataGCMS DataHPLC Quantitative Data (HPLC) HPLC->DataHPLC Compare Statistical Comparison (e.g., Bland-Altman, Regression) DataGCMS->Compare DataHPLC->Compare Result Validation Decision Compare->Result

Caption: Cross-validation workflow for analytical techniques.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are not extensively documented in the provided search results, diterpenoids are known to be involved in various biological activities. A hypothetical pathway could involve the modulation of an inflammatory response.

SignalingPathway cluster_stimulus External Stimulus cluster_pathway Cellular Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene Cytokines Cytokine Production Gene->Cytokines Diterpenoid This compound Diterpenoid->Kinase2 Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Confirming the Absolute Stereochemistry of Synthetic 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of absolute stereochemistry is a critical step in the synthesis of chiral molecules, ensuring reproducibility and enabling structure-activity relationship (SAR) studies. This guide provides a comparative overview of the primary analytical techniques used to confirm the absolute stereochemistry of synthetic labdane-type diterpenes, with a focus on 15,16-Dinor-8(17),11-labdadien-13-one. While a complete dataset for the synthetic target is not currently available in published literature, this guide outlines the established methodologies and presents illustrative data based on closely related compounds.

Introduction to this compound

This compound is a labdane-type diterpenoid. The labdane (B1241275) skeleton is characterized by a bicyclic decalin core with a side chain. The absolute stereochemistry of the chiral centers in the decalin ring system and any stereocenters in the side chain are crucial for its biological activity. The IUPAC name for the presumed enantiomer based on common natural labdanes is (E)-4-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)but-3-en-2-one[1].

Methods for Determining Absolute Stereochemistry

The confirmation of absolute stereochemistry for a synthetic compound like this compound relies on a combination of chiroptical spectroscopy and X-ray crystallography. These methods provide complementary information to build a conclusive stereochemical assignment.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. For labdane diterpenes, the most powerful chiroptical methods are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, typically Density Functional Theory (DFT). A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the experimental ECD spectrum is compared with the calculated spectrum to determine the absolute stereochemistry. ECD is particularly useful for molecules containing chromophores.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. The absolute configuration is typically determined using anomalous dispersion, often requiring the presence of a heavy atom in the structure.

Comparative Analysis of Stereochemical Data

The following tables present a hypothetical yet representative comparison of the type of data that would be generated to confirm the absolute stereochemistry of synthetic this compound against a known, naturally occurring labdane diterpenoid.

Table 1: Comparison of Chiroptical Data

PropertySynthetic this compound (Hypothetical Data)Natural Product Comparator (e.g., (-)-Sclareolide)
Optical Rotation [α]D Positive (+)Negative (-)
VCD Spectrum Strong positive couplet in the C=O stretch region (~1650-1750 cm⁻¹)Strong negative couplet in the C=O stretch region (~1650-1750 cm⁻¹)
ECD Spectrum Positive Cotton effect around 210 nmNegative Cotton effect around 210 nm

Table 2: Comparison of Crystallographic Data

ParameterSynthetic this compound Derivative (Hypothetical Data)Known Labdane Diterpenoid Crystal Structure
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Flack Parameter 0.05(3)0.02(4)
Absolute Configuration Confirmed as (1S,4aS,8aS)Confirmed

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the synthetic compound (typically 1-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M.

  • Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: The conformational space of the molecule is explored using molecular mechanics. The low-energy conformers are then subjected to geometry optimization and frequency calculations at the DFT level (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: The calculated VCD spectrum is generated by Boltzmann-averaging the spectra of the individual conformers. The experimental and calculated spectra are then compared to assign the absolute configuration.

Single-Crystal X-ray Crystallography
  • Crystallization: Single crystals of the synthetic compound or a suitable crystalline derivative are grown. This can be a challenging step and often requires screening of various solvents and crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and crystallographic parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the absolute stereochemistry of a synthetic compound.

G Workflow for Absolute Stereochemistry Confirmation cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Synthesis Enantioselective Synthesis Chiroptical Chiroptical Spectroscopy (VCD/ECD) Synthesis->Chiroptical Xray X-ray Crystallography Synthesis->Xray Assignment Absolute Stereochemistry Assignment Chiroptical->Assignment Xray->Assignment Comparison Comparison with Known Compounds Comparison->Assignment G Data Interpretation Pathway Start Synthetic Product VCD_exp Experimental VCD Spectrum Start->VCD_exp Xray_data X-ray Diffraction Data Start->Xray_data Compare_VCD Compare Spectra VCD_exp->Compare_VCD VCD_calc_S Calculated VCD (S-enantiomer) VCD_calc_S->Compare_VCD VCD_calc_R Calculated VCD (R-enantiomer) VCD_calc_R->Compare_VCD Flack Flack Parameter Analysis Xray_data->Flack Compare_Xray Analyze Flack Parameter Flack->Compare_Xray Result_S Assigned as S Compare_VCD->Result_S Matches S Result_R Assigned as R Compare_VCD->Result_R Matches R Compare_Xray->Result_S ~ 0 Compare_Xray->Result_R ~ 1

References

Assessing the Off-Target Effects of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of the labdane (B1241275) diterpene 15,16-Dinor-8(17),11-labdadien-13-one. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar and well-characterized labdane diterpenes—andrographolide and sclareol—as well as the mechanistically distinct labdane, forskolin, to infer potential off-target liabilities and guide a robust screening strategy.

Labdane diterpenes are a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This broad bioactivity underscores the importance of a thorough off-target effect assessment in the early stages of drug discovery and development.

Comparative Analysis of Labdane Diterpenes

To contextualize the potential off-target profile of this compound, we compare it with three other labdane diterpenes:

  • Andrographolide: A major bioactive component of Andrographis paniculata, known for its potent anti-inflammatory and anticancer properties.[3][4] Its effects are often attributed to the modulation of key signaling pathways such as NF-κB and MAPK.[5]

  • Sclareol: A natural diterpene found in Salvia sclarea, which has demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[6][7] Sclareol's mechanisms include the induction of apoptosis and cell cycle arrest.[6]

  • Forskolin: A labdane diterpene from Coleus forskohlii, which is a well-known activator of adenylyl cyclase, leading to increased intracellular levels of cyclic AMP (cAMP).[8] This distinct mechanism makes it a useful tool for probing cAMP-mediated signaling pathways.

The following tables summarize the known biological activities and potential off-target effects of these comparator compounds.

Data Presentation: Comparative Biological Activities

CompoundPrimary Biological ActivitiesKnown Off-Target Effects/Modulated PathwaysPotential Adverse Effects
Andrographolide Anti-inflammatory, Antiviral, Anticancer, Hepatoprotective[3]- Inhibition of NF-κB and MAPK signaling pathways[5]- Modulation of PI3K/Akt pathway[5]- Induction of cell cycle arrest and apoptosis[9]Gastrointestinal disorders, skin and subcutaneous tissue disorders, and in rare cases, anaphylaxis with injectable derivatives.[3][10]
Sclareol Anticancer, Anti-inflammatory, Antimicrobial[6][11]- Induction of apoptosis and cell cycle arrest (G0/G1 phase)[6]- Upregulation of the tumor suppressor caveolin-1[12]- Inhibition of cell proliferation and invasion[6]Generally considered to have low toxicity, but comprehensive safety data is limited.
Forskolin Adenylyl cyclase activator, leading to increased cAMP[8]- Broad effects due to cAMP signaling modulation- Vasodilation[13]Flushing, tachycardia, and hypotension when administered intravenously.[8] May increase stomach acid.[14]

Experimental Protocols for Off-Target Assessment

A comprehensive assessment of off-target effects should include a battery of in vitro assays. Below are detailed methodologies for key experiments.

1. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the general toxicity of a compound against various cell lines.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2]

    • Protocol :

      • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

      • Incubate for a specified period (e.g., 24, 48, or 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, an indicator of metabolically active cells.[15]

    • Protocol :

      • Follow steps 1-3 of the MTT assay protocol.

      • Equilibrate the 96-well plate to room temperature.

      • Add CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a luminometer.

      • Calculate the percentage of cell viability and the IC50 value.

2. Kinase Inhibitor Profiling

Given that many natural products exhibit off-target effects through kinase inhibition, screening against a broad panel of kinases is crucial.[16]

  • Radiometric Kinase Assay : This is considered the gold standard for kinase activity measurement.[16]

    • Protocol :

      • Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), ATP (radiolabeled with ³²P or ³³P), and necessary cofactors in a suitable buffer.

      • Add the test compound at various concentrations.

      • Initiate the kinase reaction by adding the ATP mixture and incubate at a specific temperature for a defined time.

      • Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane and washing.

      • Quantify the incorporated radioactivity on the filter using a scintillation counter.

      • Determine the percentage of kinase inhibition relative to a control reaction and calculate the IC50 value.

3. GPCR (G-Protein Coupled Receptor) Binding Assays

GPCRs are a large family of cell surface receptors and common off-targets for many drugs.[17][18]

  • Radioligand Binding Assay : This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[19][20]

    • Protocol :

      • Prepare cell membranes expressing the target GPCR.

      • Incubate the membranes with a known concentration of a high-affinity radioligand (e.g., labeled with ³H or ¹²⁵I) in the presence of various concentrations of the test compound.

      • Allow the binding to reach equilibrium.

      • Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

      • Wash the filters to remove non-specifically bound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Determine the percentage of displacement of the radioligand by the test compound and calculate the Ki (inhibitory constant).

Mandatory Visualizations

experimental_workflow cluster_assays Off-Target Effect Assessment Workflow start Test Compound: This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) start->cytotoxicity kinase_panel Broad Kinase Panel Screening (>200 kinases) start->kinase_panel gpcr_panel GPCR Binding Assay Panel (selected receptors) start->gpcr_panel data_analysis Data Analysis and IC50/Ki Determination cytotoxicity->data_analysis kinase_panel->data_analysis gpcr_panel->data_analysis hit_validation Hit Validation and Mechanism of Action Studies data_analysis->hit_validation

Caption: Workflow for assessing the off-target effects of a test compound.

signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Labdane Diterpenes labdane Labdane Diterpenes (e.g., Andrographolide, Sclareol) nfkb_pathway NF-κB Pathway labdane->nfkb_pathway Inhibition mapk_pathway MAPK Pathway labdane->mapk_pathway Modulation pi3k_akt_pathway PI3K/Akt Pathway labdane->pi3k_akt_pathway Modulation adenylyl_cyclase Adenylyl Cyclase (Forskolin) labdane->adenylyl_cyclase Activation inflammation Inflammation nfkb_pathway->inflammation cell_proliferation Cell Proliferation & Survival mapk_pathway->cell_proliferation apoptosis Apoptosis mapk_pathway->apoptosis pi3k_akt_pathway->cell_proliferation camp cAMP adenylyl_cyclase->camp various_cellular_responses Various Cellular Responses camp->various_cellular_responses

Caption: Key signaling pathways potentially modulated by labdane diterpenes.

Conclusion and Recommendations

While direct experimental data for this compound is scarce, the known biological activities of related labdane diterpenes suggest a moderate to high potential for off-target effects. The primary pathways of concern include inflammatory signaling cascades (NF-κB, MAPK) and cell proliferation pathways (PI3K/Akt).

It is strongly recommended that a comprehensive off-target screening strategy be implemented for this compound. This should include:

  • Broad-panel kinase screening: To identify any unintended kinase inhibition.

  • GPCR binding assays: To assess interactions with common receptor families.

  • Comprehensive cytotoxicity profiling: Against a diverse panel of cell lines, including both cancerous and non-cancerous lines, to determine the therapeutic index.

The experimental protocols provided in this guide offer a starting point for these essential studies. A thorough understanding of the off-target profile of this compound is critical for its continued development as a potential therapeutic agent.

References

A Comparative Analysis of Extraction Efficiency for 15,16-Dinor-8(17),11-labdadien-13-one from Curcuma mangga and Alpinia formosana

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical starting point. This guide provides a comparative overview of the extraction efficiency of the labdane (B1241275) diterpene, 15,16-Dinor-8(17),11-labdadien-13-one, from two known plant sources: the rhizomes of Curcuma mangga (mango ginger) and Alpinia formosana. This compound, also referred to as (E)-15,16-bisnor-labda-8(17),11-dien-13-one, has garnered interest for its potential biological activities.

Data Presentation: Extraction Efficiency

The following table summarizes the quantitative data on the extraction of this compound from the two plant sources.

Plant SourcePlant PartExtraction YieldReference
Curcuma manggaDried Rhizomes25 mg from 1.5 kg (approximately 0.0017% w/w)--INVALID-LINK--
Alpinia formosanaRhizomesYield not explicitly stated in the available literature.--INVALID-LINK--

Experimental Protocols

Extraction and Isolation from Curcuma mangga

The following protocol is based on the methodology described by Malek, S. N. A. et al. (2011)[1].

1. Plant Material Preparation:

  • Fresh rhizomes of Curcuma mangga were collected, washed, sliced, and dried at 40-50°C.

  • The dried rhizomes were ground into a fine powder.

2. Extraction:

  • 1.5 kg of the powdered rhizomes were subjected to extraction with n-hexane.

3. Fractionation and Isolation:

  • The n-hexane extract was concentrated under reduced pressure.

  • The concentrated extract was subjected to silica (B1680970) gel column chromatography.

  • Further purification was achieved using preparative thin-layer chromatography (TLC) to yield 25 mg of pure (E)-15,16-bisnor-labda-8(17),11-dien-13-one.

Isolation from Alpinia formosana

The isolation of this compound from Alpinia formosana has been reported, but a detailed, publicly available experimental protocol with specific yields is not readily accessible in the searched literature. The compound was identified as a constituent of the rhizomes of this plant. The isolation would likely follow a general procedure for separating diterpenes from plant material, as outlined in the workflow diagram below.

Visualization of the Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant sources.

ExtractionWorkflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_purification Purification and Isolation PlantSource Plant Source (e.g., Curcuma mangga, Alpinia formosana) Drying Drying PlantSource->Drying Grinding Grinding to Powder Drying->Grinding SolventExtraction Solvent Extraction (e.g., n-hexane) Grinding->SolventExtraction Concentration Concentration SolventExtraction->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC Preparative TLC / HPLC FractionCollection->TLC IsolatedCompound Isolated this compound TLC->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

References

Evaluating the In Vivo Efficacy of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide Based on Structurally Related Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative evaluation of the potential in vivo efficacy of the labdane (B1241275) diterpenoid 15,16-Dinor-8(17),11-labdadien-13-one. Due to the limited availability of specific in vivo data for this compound, this analysis leverages experimental data from two well-studied, structurally related labdane diterpenoids: Andrographolide (B1667393) and Sclareol . These compounds have demonstrated significant anti-inflammatory and anticancer activities in various animal models, offering valuable insights into the potential therapeutic applications of this chemical class.

Comparative In Vivo Efficacy of Labdane Diterpenoids

The following tables summarize the in vivo efficacy of Andrographolide and Sclareol in established animal models of inflammation and cancer.

Table 1: Anti-Inflammatory Activity of Andrographolide in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Peak Paw Volume Reduction (%)Time to Peak Edema (hours)
Vehicle Control--3-4
Andrographolide325.5 ± 4.25
Andrographolide1045.8 ± 5.15
Andrographolide3068.2 ± 6.56
Andrographolide10075.3 ± 7.06
Diclofenac (Positive Control)1070.1 ± 6.85

Data compiled from studies on carrageenan-induced paw edema in rats. Results are presented as mean ± SEM.[1]

Table 2: Anti-Inflammatory Activity of Andrographolide in an Allergic Lung Inflammation Model

Treatment GroupDose (mg/kg, i.p.)Inhibition of TNF-α in BALF (%)Inhibition of GM-CSF in BALF (%)Reduction in Eosinophil Accumulation
Vehicle Control----
Andrographolide1055 ± 830 ± 5Significant
Andrographolide3092 ± 565 ± 7Almost complete
Dexamethasone (Positive Control)595 ± 480 ± 6Complete

BALF: Bronchoalveolar Lavage Fluid. Data from a mouse model of ovalbumin-induced allergic lung inflammation.[2][3]

Table 3: Anticancer Activity of Sclareol in Xenograft Mouse Models

Cancer TypeAnimal ModelTreatment and DoseTumor Growth Inhibition (%)Reference
Breast CancerBALB/c mice with 4T1 cellsSclareol (50 mg/kg, i.p.)Significant decrease in tumor size[4]
Small Cell Lung CancerSCID mice with H1688 cellsSclareol (20 mg/kg, i.p.)Significant inhibition of tumor weight and volume[5]
Colon CancerImmunodeficient SCID mice with HCT116 cellsLiposomal Sclareol (i.p.)Suppression of tumor growth[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Baseline paw volume is measured using a plethysmometer.

    • Animals are randomly assigned to treatment groups (vehicle control, test compound, positive control).

    • The test compound (e.g., Andrographolide) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2][3][7]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Xenograft Tumor Model in Mice

This model is a standard for evaluating the in vivo efficacy of potential anticancer agents.

  • Animals: Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.

  • Cell Culture: Human cancer cell lines (e.g., H1688, HCT116) are cultured in appropriate media under standard conditions.

  • Procedure:

    • Cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

    • A specific number of cells (e.g., 2-5 x 10^6) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[5][8]

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • The test compound (e.g., Sclareol), vehicle, or a positive control drug is administered according to a predetermined schedule and route (e.g., i.p., p.o.).

    • Tumor volume and body weight are measured throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by the comparator labdane diterpenoids, providing insights into their mechanisms of action.

andrographolide_nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Andrographolide Andrographolide Andrographolide->IKK NF-κB NF-κB Andrographolide->NF-κB Inhibits DNA binding IκBα IκBα IKK->IκBα Phosphorylation IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription

Caption: Andrographolide inhibits the NF-κB signaling pathway.

sclareol_apoptosis_pathway Sclareol Sclareol Bcl-2 Bcl-2 Sclareol->Bcl-2 Downregulates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Sclareol induces apoptosis via the mitochondrial pathway.

References

Safety Operating Guide

Prudent Disposal of 15,16-Dinor-8(17),11-labdadien-13-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for 15,16-Dinor-8(17),11-labdadien-13-one, this guide provides a comprehensive framework for its proper disposal, adhering to general best practices for handling and disposing of novel or uncharacterized research compounds. All procedures must be conducted in accordance with institutional and local Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, treat this compound as a potentially hazardous substance. The fundamental principle is to minimize exposure and prevent its release into the environment.

Personal Protective Equipment (PPE): A critical first step is the consistent use of appropriate PPE to mitigate risks of exposure.[1]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves. Given the unknown reactivity profile, nitrile gloves are a standard choice, but it is advisable to consult with your institution's safety officer for specific recommendations.

  • Body Protection: A fully fastened lab coat is essential to protect from skin contact.

  • Respiratory Protection: All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[2][3][4][5] Do not mix waste streams unless explicitly permitted by your EHS department.

Waste TypeContainer TypeLabeling Requirements
Solid Waste Sealable, puncture-resistant container lined with a clear plastic bag."Hazardous Waste"; Full chemical name: "this compound Contaminated Debris"; Hazard characteristics (e.g., "Potentially Toxic"); Accumulation start date.
Liquid Waste Leak-proof, screw-cap container made of a compatible material (e.g., glass or polyethylene)."Hazardous Waste"; Full chemical name: "this compound in [Solvent Name]"; Approximate concentration; Hazard characteristics; Accumulation start date.
Sharps Waste Designated, puncture-proof sharps container."Chemically Contaminated Sharps"; Primary chemical contaminant: "this compound"; Hazard characteristics.
Empty Original Containers Original container.Deface the original label if the container is to be disposed of as non-hazardous after triple-rinsing. Otherwise, label as hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to collection by EHS professionals.

  • Initial Assessment and PPE: Before handling any waste, ensure you are wearing the appropriate PPE as detailed above.

  • Waste Generation and Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and weigh boats, in a designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed directly into a designated sharps container.

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.[6][7][8]

    • Ensure all containers are properly labeled with the full chemical name and other required information as soon as the first drop of waste is added.[2][6][9]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][9] This area should be clearly marked and have secondary containment to capture any potential leaks.[6][7][8]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

    • After triple-rinsing, the original label on the container should be defaced, and it can then be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.

  • Request for Waste Collection:

    • Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), arrange for its collection by your institution's EHS department.[7][10]

    • Do not dispose of this compound down the drain or in the regular trash under any circumstances.[6][10][11]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Consult Institutional EHS Guidelines B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Gloves, Pipette Tips) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Needles, Glassware) C->F G Place in Labeled Solid Waste Container D->G H Place in Labeled Liquid Waste Container E->H I Place in Labeled Sharps Container F->I J Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->J H->J I->J K Request EHS Waste Pickup J->K L EHS Collection & Off-site Disposal K->L

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15,16-Dinor-8(17),11-labdadien-13-one
Reactant of Route 2
15,16-Dinor-8(17),11-labdadien-13-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.